1,3-Dichloro-2-methylanthraquinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2O2/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKRKMRVWWGTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170927 | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-09-2 | |
| Record name | 1,3-Dichloro-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30170927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dichloro-2-methylanthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72QE5NAY2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,3-Dichloro-2-methylanthraquinone (CAS 18018-09-2) is limited. This guide provides a comprehensive overview of its known and computed properties, alongside methodologies and potential biological activities inferred from closely related compounds. All information should be cross-validated with experimental data as it becomes available.
Core Properties and Identification
This compound is a halogenated aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 18018-09-2 | [1] |
| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [1] |
| Chemical Formula | C₁₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 291.13 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C2C(=C1Cl)C(=O)C3=CC=CC=C3C2=O)Cl | PubChem |
| InChI Key | QZKRKMRVWWGTRU-UHFFFAOYSA-N | PubChem |
| Synonyms | 1,3-dichloro-2-methyl-9,10-anthraquinone | [1] |
Physicochemical Data
| Property | Computed Value | Source |
| XLogP3 | 4.5 | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis and Purification: A Generalized Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general approach can be inferred from the synthesis of related chloro-substituted anthraquinones. A plausible synthetic route could involve the chlorination of 2-methylanthraquinone.
General Synthetic Workflow
The synthesis of chlorinated anthraquinones often involves the direct chlorination of the parent anthraquinone or the cyclization of appropriately substituted precursors. A potential pathway for synthesizing this compound is outlined below.
Postulated Experimental Protocol for Synthesis
This protocol is a hypothetical adaptation based on general procedures for similar compounds.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-methylanthraquinone in a suitable inert solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Chlorination: While stirring, add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), dropwise or bubble it through the solution. The reaction may require heating or UV initiation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.
-
Work-up: Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with water to remove any residual acid.
Postulated Experimental Protocol for Purification
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol, acetic acid, or toluene) and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, perform column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl groups. |
| ¹³C NMR | Resonances for the carbon atoms of the anthraquinone skeleton, including the carbonyl carbons, the chlorinated aromatic carbons, the methyl-substituted carbon, and the other aromatic carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the quinone (typically around 1670-1680 cm⁻¹), C-Cl stretching, and C-H stretching and bending vibrations of the aromatic and methyl groups. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would show the characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. |
| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Chlorine should match the calculated values for the empirical formula C₁₅H₈Cl₂O₂. |
Potential Biological Activity and Signaling Pathways
There is no specific biological activity or toxicological data available for this compound in the public domain. However, the biological activities of other anthraquinone derivatives and chlorinated compounds have been studied. Many anthraquinones exhibit anticancer properties, and some have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[3]
Postulated Mechanism of Action in Cancer Cells
The following diagram illustrates a potential signaling pathway that could be modulated by anthraquinone derivatives in cancer cells. It is important to note that this is a generalized pathway and has not been experimentally validated for this compound.
Experimental Protocol for In Vitro Cytotoxicity Assay
To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.
-
Cell Culture: Culture a relevant cancer cell line (e.g., a colon or breast cancer cell line) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) for different time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.
Toxicology and Safety
Specific toxicological data for this compound is not available. As a chlorinated organic compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of chlorinated methanes and other chlorinated by-products have been studied, and some have been found to be carcinogenic in animal studies.[4][5] Therefore, caution is warranted when handling any novel chlorinated compound.
Conclusion
This compound is a compound for which there is a notable lack of comprehensive experimental data. The information presented in this guide, based on computed values and analogies to related compounds, provides a starting point for researchers. Further experimental investigation is crucial to fully characterize its physicochemical properties, develop robust synthetic and analytical methods, and elucidate its biological and toxicological profile. The potential for anticancer activity, based on the broader class of anthraquinones, suggests that this compound may be a candidate for further study in drug discovery programs.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Molecules | Free Full-Text | Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]
- 4. DE553039C - Process for the preparation of aminoanthraquinones - Google Patents [patents.google.com]
- 5. pschemicals.com [pschemicals.com]
Physical and chemical properties of 1,3-Dichloro-2-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-methylanthraquinone is a halogenated derivative of 2-methylanthraquinone, belonging to the large class of anthraquinone compounds. Anthraquinones are aromatic organic compounds with a 9,10-dioxoanthracene core structure. This class of molecules is of significant interest to researchers and drug development professionals due to the wide range of biological activities exhibited by its members, including anticancer, antimicrobial, and anti-inflammatory properties. The substitution pattern of the anthraquinone core, including the presence of halogens and alkyl groups, can significantly influence the compound's chemical reactivity and biological effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis and characterization, and a discussion of its potential, though currently underexplored, biological significance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are limited, computed values from reliable sources are included to provide a comprehensive profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₈Cl₂O₂ | [PubChem][1] |
| Molecular Weight | 291.13 g/mol | [PubChem][1] |
| CAS Number | 18018-09-2 | [PubChem][1] |
| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [PubChem][1] |
| Melting Point | 172 °C | [ChemicalBook][2] |
| Boiling Point | 466.3±45.0 °C (Predicted) | [ChemicalBook][2] |
| Density | 1.461±0.06 g/cm³ (Predicted) | [ChemicalBook][2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | General Knowledge |
| XLogP3 | 4.5 | [PubChem][1] |
| Topological Polar Surface Area | 34.1 Ų | [PubChem][1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not extensively reported in readily available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related anthraquinone derivatives. The synthesis would likely involve a two-step process: the formation of the 2-methylanthraquinone core followed by its chlorination.
Step 1: Synthesis of 2-Methylanthraquinone (Illustrative Protocol)
2-Methylanthraquinone can be synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and toluene, followed by cyclization.[3]
Materials:
-
Phthalic anhydride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, a suspension of anhydrous aluminum chloride in methylene chloride is prepared and cooled in an ice bath.[4]
-
A solution of acetyl chloride in methylene chloride is added dropwise to the cooled suspension.[4]
-
Following this, a solution of the aromatic compound (toluene) in methylene chloride is added dropwise, controlling the rate of addition to manage the exothermic reaction.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period.[4]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[4]
-
The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.[4]
-
The solvent is removed under reduced pressure to yield the crude 2-aroylbenzoic acid intermediate.
-
The crude intermediate is then heated in concentrated sulfuric acid to effect cyclization to 2-methylanthraquinone.
-
The reaction mixture is poured onto ice to precipitate the crude product, which is then filtered, washed with water, and dried.
Step 2: Chlorination of 2-Methylanthraquinone (General Protocol)
The chlorination of 2-methylanthraquinone would likely yield a mixture of chlorinated products, including this compound. The reaction conditions would need to be carefully controlled to favor the desired product.
Materials:
-
2-Methylanthraquinone
-
Chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
-
Solvent (e.g., nitrobenzene, acetic acid)
-
Catalyst (e.g., iodine, iron)
Procedure:
-
2-Methylanthraquinone is dissolved or suspended in a suitable solvent in a reaction vessel equipped with a gas inlet (if using chlorine gas) and a reflux condenser.
-
A catalytic amount of iodine or iron may be added.
-
The chlorinating agent is introduced into the reaction mixture. The reaction may be carried out at room temperature or with heating, depending on the reactivity of the chlorinating agent.[5]
-
The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed or the product is precipitated by the addition of a non-solvent.
-
The crude product is collected by filtration.
Purification Protocol
Purification of the crude this compound would be essential to remove starting materials, byproducts, and other isomers. A combination of recrystallization and column chromatography is a standard approach.[6][7]
Recrystallization:
-
The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate).[8]
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to induce crystallization of the purified product.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.[6]
-
The crude or partially purified product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
The adsorbed material is loaded onto the top of the column.
-
The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Fractions are collected and analyzed by TLC to identify those containing the pure desired product.
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. The following represents expected spectral characteristics based on the structure and data for related compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons would likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet in the upfield region (δ 2.0-3.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display signals for the 15 carbon atoms in the molecule. The carbonyl carbons of the quinone ring are expected to be the most downfield signals (δ > 180 ppm). The aromatic carbons would appear in the region of δ 120-150 ppm, with those bonded to chlorine atoms being shifted further downfield. The methyl carbon would give a signal in the upfield region (δ 15-25 ppm).
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone moiety, typically in the range of 1660-1690 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C-Cl stretching vibrations would likely appear in the fingerprint region below 800 cm⁻¹.
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 290, based on the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁶O). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) would be a key feature for identification. Fragmentation patterns would likely involve the loss of CO, Cl, and methyl radicals.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the scientific literature regarding the biological activity and mechanism of action of this compound. However, the broader class of anthraquinones is well-known for a variety of biological effects, many of which are relevant to drug development.
Many anthraquinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms of action are often multifactorial and can include:
-
Induction of Apoptosis: Many anthraquinones can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11]
-
Generation of Reactive Oxygen Species (ROS): Some anthraquinones can undergo redox cycling, leading to the production of ROS, which can cause oxidative stress and damage to cellular components, ultimately leading to cell death.[12]
-
Intercalation with DNA: The planar aromatic structure of anthraquinones allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.
-
Inhibition of Topoisomerase II: Certain anthraquinones are known to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.
Given the structural similarities to other biologically active anthraquinones, it is plausible that this compound could exhibit cytotoxic properties. The presence of chlorine atoms can modulate the lipophilicity and electronic properties of the molecule, which may influence its cellular uptake, target binding, and overall biological activity.
Hypothetical Signaling Pathway
In the absence of specific experimental data for this compound, a hypothetical signaling pathway for its potential cytotoxic effects can be proposed based on the known mechanisms of other anthraquinones. This model suggests that the compound could induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.
References
- 1. This compound | C15H8Cl2O2 | CID 87405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18018-09-2 [amp.chemicalbook.com]
- 3. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 8. Purification [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis | MDPI [mdpi.com]
- 11. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel therapeutic diiminoquinone exhibits anticancer effects on human colorectal cancer cells in two-dimensional and three-dimensional in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Dichloro-2-methylanthraquinone molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-methylanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Anthraquinones are a class of organic compounds characterized by a 9,10-dioxoanthracene core. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as dyes and pigments. The introduction of chloro and methyl substituents onto the anthraquinone framework can significantly modify its chemical and physical properties, as well as its biological activity. This document provides a detailed overview of the molecular structure, IUPAC nomenclature, and physicochemical properties of this compound, along with a plausible experimental protocol for its synthesis.
Molecular Structure and IUPAC Name
The systematic IUPAC name for this compound is 1,3-dichloro-2-methylanthracene-9,10-dione .
Below is a diagram of the molecular structure generated using the DOT language.
Caption: Molecular structure of 1,3-dichloro-2-methylanthracene-9,10-dione.
Physicochemical and Computed Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione | [1] |
| CAS Number | 18018-09-2 | [1] |
| Molecular Formula | C₁₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 291.1 g/mol | |
| Melting Point | 172 °C | |
| Boiling Point (Predicted) | 466.3 ± 45.0 °C | |
| Density (Predicted) | 1.461 ± 0.06 g/cm³ | |
| XLogP3 (Computed) | 4.5 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 0 | |
| Exact Mass | 289.990135 | |
| Topological Polar Surface Area | 34.1 Ų | |
| Heavy Atom Count | 19 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in a comprehensive literature search, a plausible synthetic route is the direct chlorination of 2-methylanthraquinone. The chlorination of anthraquinones is a known transformation, and sulfuryl chloride (SO₂Cl₂) is a common reagent for this purpose. Below is a generalized experimental protocol based on similar reactions.
Synthesis of this compound from 2-Methylanthraquinone
This protocol describes a potential method for the synthesis of this compound via the chlorination of 2-methylanthraquinone using sulfuryl chloride.
Materials and Reagents:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., nitrobenzene, dichloromethane, or chloroform)
-
Inert gas (e.g., nitrogen or argon)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply line
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 2-methylanthraquinone in a suitable anhydrous solvent under an inert atmosphere.
-
Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride in the same anhydrous solvent to the stirred solution of 2-methylanthraquinone at room temperature. An exothermic reaction may occur, and the addition rate should be controlled to maintain a desired reaction temperature.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for a specified period. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess sulfuryl chloride and solvent are carefully removed under reduced pressure. The residue is then redissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Safety Precautions:
-
Sulfuryl chloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
The reaction should be performed under an inert atmosphere to prevent side reactions with atmospheric moisture.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the proposed synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to the Safety and Handling of 1,3-Dichloro-2-methylanthraquinone
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on available public data, which for 1,3-Dichloro-2-methylanthraquinone, is limited. The safety and handling precautions are based on the known hazards of this compound and structurally similar chemicals. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all applicable institutional and governmental regulations.
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a reactive anthraquinone core with chlorine and methyl substitutions, suggests potential for biological activity and associated hazards. This document provides a comprehensive overview of the known safety information and recommended handling procedures for this compound. Due to the scarcity of detailed toxicological studies, this guide also incorporates general principles and standardized protocols for hazard assessment of chemicals with similar characteristics.
Hazard Identification and Classification
The primary known hazards associated with this compound are skin and eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.
| Hazard Class | Category | GHS Hazard Statement (H-code) | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
Safety and Handling Precautions
Based on the known hazards and general best practices for handling chlorinated aromatic compounds, the following precautions are recommended.
| Precaution Category | Recommended Procedures |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. For tasks with a higher risk of exposure, consider additional protective clothing. Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate particulate filter. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |
| Spill and Disposal | In case of a spill, avoid generating dust. Wear appropriate PPE and clean up using an absorbent material. Dispose of the waste in accordance with local, state, and federal regulations. |
Experimental Protocols for Hazard Assessment
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD Guideline 439)
This test evaluates the potential of a chemical to cause skin irritation by assessing its cytotoxicity on a reconstructed human epidermis model.
-
Preparation of the RhE Tissue: Three-dimensional human epidermis models are cultured to form a stratified, differentiated epidermis.
-
Application of the Test Chemical: A small amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Tissue viability is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is then extracted and measured spectrophotometrically.
-
Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
This in vivo test assesses the potential of a substance to cause eye irritation or damage. It is typically performed on a single animal initially, with further testing only if necessary.
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. The eyes of the animals are examined to ensure they are free of defects.
-
Application of the Test Substance: A single dose of this compound (e.g., 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The degree of ocular reaction is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Data Interpretation: The scores are used to classify the substance based on the severity and reversibility of the ocular lesions. If severe damage is observed, the study is terminated immediately.
Visualizations
Logical Workflow for Chemical Safety Assessment
Caption: A general workflow for assessing the safety of a chemical compound.
Conceptual Signaling Pathway for Chemical-Induced Skin Irritation
Caption: A simplified pathway of chemical-induced skin irritation.
Conclusion
While specific toxicological data for this compound is limited, its classification as a skin and eye irritant necessitates careful handling. Researchers and professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for how the hazards of this and similar compounds are formally assessed. As with any chemical with an incomplete toxicological profile, a cautious and well-informed approach is paramount to ensure laboratory safety.
Unlocking the Therapeutic Potential: A Technical Guide to Substituted Anthraquinones in Research
For Immediate Release
Substituted anthraquinones, a class of aromatic compounds based on the 9,10-anthracenedione core structure, are emerging as a versatile scaffold in drug discovery and biomedical research. Their unique chemical properties, including their planar structure and ability to participate in redox cycling, have positioned them as promising candidates for a wide range of therapeutic and diagnostic applications. This technical guide provides an in-depth overview of the current research landscape, focusing on their applications in oncology, neuroprotection, and infectious diseases, while also detailing key experimental protocols for their evaluation.
Core Applications and Mechanisms of Action
The research applications of substituted anthraquinones are diverse, with the most significant efforts concentrated in the field of oncology. Several well-established anticancer drugs, including doxorubicin, daunorubicin, and mitoxantrone, feature the anthraquinone core and have been in clinical use for decades.[1][2] The primary mechanisms of their antitumor activity include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system of anthraquinones allows them to insert between the base pairs of DNA, disrupting its replication and transcription.[2][3] Many derivatives are also potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[4] This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.
-
Enzyme Inhibition: Beyond topoisomerases, substituted anthraquinones have been shown to inhibit other key enzymes involved in cancer progression. For instance, certain derivatives act as inhibitors of DNA methyltransferase 1 (DNMT1), an enzyme responsible for maintaining DNA methylation patterns that can silence tumor suppressor genes.[5][6] Others have been identified as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), a critical enzyme in glycolysis that is often upregulated in cancer cells.[1][7]
-
Induction of Apoptosis: By various mechanisms, including DNA damage and inhibition of critical cellular enzymes, substituted anthraquinones can effectively induce programmed cell death (apoptosis) in cancer cells. This is a key desirable outcome for any anticancer agent.
Beyond oncology, substituted anthraquinones are gaining attention for their neuroprotective effects .[8] Natural anthraquinones, such as emodin, rhein, and chrysophanol, found in plants like rhubarb, have demonstrated potential in preclinical models of central nervous system diseases, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[8][9][10] Their neuroprotective mechanisms are often attributed to their anti-inflammatory and antioxidant properties.[10][11]
Furthermore, various anthraquinone derivatives have exhibited antimicrobial properties , showing activity against a range of bacteria, fungi, and protozoa.[12] Their mode of action in microorganisms is still under investigation but is thought to involve the disruption of cellular membranes and inhibition of essential enzymes. Some have also been investigated for their antiviral activity , including against human immunodeficiency virus (HIV).
The unique photophysical properties of some anthraquinone derivatives have also led to their exploration as fluorescent probes for cellular imaging and as scaffolds for the development of diagnostic agents , including radiopharmaceuticals for DNA-targeted imaging.[3][13][14]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of selected substituted anthraquinones across various applications.
Table 1: Anticancer Activity of Substituted Anthraquinones
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Emodin | BCap-37, MCF-7, MDA-MB-453, MDA-MB-231 | Cytotoxicity | Not specified | [15] |
| Compound 58 | H1299, A549, PC9 | PGAM1 Inhibition | 6.9 ± 1.2 μM, 12.7 ± 2.7 μM, 13.8 ± 1.0 μM | [1] |
| Compound 8t | H1299 | PGAM1 Inhibition | ~5 μM (cell-based) | [7] |
| Compound 7 | MCF-7 | Cytotoxicity (MTT) | 1.781 ± 1.4 μM | [16] |
| 4-phenylsubstituted anthraquinone 13 | DU-145 (Prostate) | Cytotoxicity | 1.1 μM | [4] |
| KH3 | Human HCC cell lines | Cytotoxicity | 2.187 to 9.272 µM | [17] |
Table 2: Enzyme Inhibitory Activity of Substituted Anthraquinones
| Compound/Derivative | Target Enzyme | Assay Type | IC50 Value | Reference |
| Compound 58 | PGAM1 | Enzymatic | 0.27 μM | [1] |
| Compound 8t | PGAM1 | Enzymatic | 0.25 μM | [7] |
| Nanaomycin A | DNMT3B | Enzymatic | 0.50 μM | [18] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of substituted anthraquinones.
Synthesis of Substituted Anthraquinones
A general method for the synthesis of 4-substituted 1-aminoanthraquinones involves the nucleophilic substitution of a bromine atom in bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid).[5]
General Procedure:
-
Dissolve bromaminic acid (1 equivalent) in hot water (70-80°C).
-
Add the desired amine (1.5 equivalents) and sodium hydrogen carbonate (2 equivalents).
-
Add catalytic amounts of copper(II) sulfate and iron(II) sulfate.
-
Stir the mixture and heat to 90°C for 4 hours, monitoring the reaction by thin-layer chromatography.
-
After completion, the product can be precipitated by salting out with sodium chloride, filtered, and purified by recrystallization or column chromatography.[7]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the substituted anthraquinone derivative for a specified period (e.g., 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[19]
-
Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[19]
-
Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19][20]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][21]
Protocol:
-
Induce apoptosis in cells by treating with the substituted anthraquinone for the desired time. Include untreated cells as a negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation and wash once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[1]
-
Add 5 µL of Annexin V conjugate (e.g., FITC-labeled) and 2 µL of Propidium Iodide (PI) staining solution.[22]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[1][21]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1][21]
-
Analyze the data:
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis induction.[2]
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After the treatment period, add 100 µL of a Caspase-Glo® 3/7 Reagent to each well. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence.[2]
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase-3 and -7.[2]
DNA Intercalation Assessment: UV-Visible Spectroscopy
This technique detects the formation of a complex between the anthraquinone derivative and DNA.[23]
Protocol:
-
Prepare a stock solution of the anthraquinone derivative and a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).
-
In a quartz cuvette, place a fixed concentration of the anthraquinone derivative.
-
Record the initial UV-Visible absorption spectrum.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette, mixing thoroughly and allowing it to equilibrate for 5 minutes after each addition.[24]
-
Record the spectrum after each addition.
-
Analyze the spectral changes. Intercalation typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[23]
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).[8]
Protocol:
-
Prepare a reaction mixture containing 10x Topoisomerase II reaction buffer, ATP, and kDNA substrate.
-
Add the desired concentration of the substituted anthraquinone or a vehicle control (DMSO) to the reaction tubes.
-
Initiate the reaction by adding a predetermined amount of Topoisomerase II enzyme.
-
Incubate the reaction for 30 minutes at 37°C.[9]
-
Stop the reaction by adding a stop buffer/loading dye.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition of the enzyme will result in a decrease in the amount of decatenated product.[3]
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of substituted anthraquinones.
Caption: A representative experimental workflow for the discovery and evaluation of novel anticancer substituted anthraquinones.
Caption: Simplified signaling pathway of apoptosis induction by substituted anthraquinones through DNA damage and mitochondrial pathways.
Caption: Mechanism of action of substituted anthraquinones as Topoisomerase II inhibitors, leading to the stabilization of the cleavable complex and induction of apoptosis.
Conclusion
Substituted anthraquinones represent a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities. Their continued exploration, aided by the robust experimental methodologies outlined in this guide, holds significant promise for the development of novel therapeutics and diagnostic tools. The versatility of the anthraquinone core allows for extensive chemical modifications, paving the way for the design of next-generation compounds with improved efficacy, selectivity, and reduced toxicity. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable class of molecules.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. topogen.com [topogen.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3.2.2. Caspase 3/7 Activity Assay [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]
- 15. Design and Synthesis of Novel Heterocyclic-Based 4H-benzo[h]chromene Moieties: Targeting Antitumor Caspase 3/7 Activities and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. PGAM1 Inhibition Promotes HCC Ferroptosis and Synergizes with Anti‐PD‐1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of DNA Methyltransferases From Natural Sources: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. broadpharm.com [broadpharm.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Unveiling the Biological Landscape of Dichlorinated Anthraquinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorinated anthraquinone compounds, a subclass of anthraquinones characterized by the presence of two chlorine atoms on their aromatic core, are emerging as molecules of significant interest in medicinal chemistry and drug development. While traditionally utilized as intermediates in the synthesis of dyes and pigments, recent research has begun to shed light on their potential as potent biological agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activities of dichlorinated anthraquinone compounds, with a focus on their cytotoxic effects, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Cytotoxic Activity of Dichlorinated Anthraquinone Derivatives
The cytotoxic potential of dichlorinated anthraquinones has been a primary focus of investigation. While comprehensive data across all isomers is still developing, studies on specific derivatives have revealed significant anti-proliferative effects against various cancer cell lines. A notable example is the naphthoquinone derivative, 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ), which has demonstrated potent cytotoxicity against both prostate and breast cancer cells.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following tables summarize the available IC50 values for DCDMNQ against a panel of human cancer cell lines and a normal cell line, providing a comparative view of its efficacy and selectivity.
Table 1: Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against Human Prostate Cancer and Normal Bone Marrow Cell Lines [1][2][3]
| Cell Line | Type | Androgen Dependence | IC50 (µM) |
| LNCaP | Prostate Carcinoma | Dependent | 1.0 |
| CWR-22 | Prostate Carcinoma | Dependent | 3.0 |
| PC-3 | Prostate Carcinoma | Independent | 1.5 |
| DU-145 | Prostate Carcinoma | Independent | 3.0 |
| HS-5 | Bone Marrow Stromal (Normal) | N/A | 10.0 |
Table 2: Cytotoxicity of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) against Human Breast Cancer Cell Lines [4]
| Cell Line | Type | Estrogen Receptor Status | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Positive | 0.6 ± 0.02 |
| MDA-MB-436 | Breast Carcinoma | Negative | 1.4 ± 0.25 |
| Hs-578T | Breast Carcinoma | Negative | 3.1 ± 0.4 |
Mechanisms of Action
The biological activity of dichlorinated anthraquinones is underpinned by their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
DCDMNQ has been shown to inhibit the progression of the cell cycle in a time-dependent manner. In androgen-independent prostate cancer cell lines (PC-3 and DU-145), it induces a block in the cell cycle[1][2][3]. In the androgen-dependent CWR-22 cell line, DCDMNQ treatment leads to an arrest in the G1 phase[1][2][3]. Similarly, in breast cancer cell lines (MCF-7 and MDA-MB-436), this compound was found to cause an S-phase arrest[4]. This disruption of the cell cycle is a key mechanism of its anti-proliferative effect.
Induction of Apoptosis
A primary mode of action for many anticancer agents is the induction of programmed cell death, or apoptosis. DCDMNQ has been observed to preferentially induce apoptosis in androgen-independent prostate cancer cells over androgen-dependent cells in a time-dependent manner[1][2][3]. In breast cancer, it induces apoptosis in both estrogen-positive and -negative cell lines[4].
Signaling Pathways
The precise signaling pathways modulated by dichlorinated anthraquinones are an active area of research. For DCDMNQ, its effects on cell cycle and apoptosis suggest interference with key regulatory proteins. One identified mechanism is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription[4]. Furthermore, Western blot analysis has revealed that DCDMNQ treatment leads to a time-dependent dephosphorylation of the Retinoblastoma protein (Rb), a key regulator of the G1/S phase transition in the cell cycle[1][4].
Experimental Protocols
The evaluation of the biological activity of dichlorinated anthraquinones involves a series of well-established cell-based assays. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the dichlorinated anthraquinone compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values can be determined by plotting cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichlorinated anthraquinone compound at its IC50 concentration for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the dichlorinated anthraquinone compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
Dichlorinated anthraquinone compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications, particularly in oncology. The available data, primarily from the study of 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, highlights their ability to induce cytotoxicity, cell cycle arrest, and apoptosis in cancer cells, with some degree of selectivity over normal cells. The inhibition of key cellular machinery such as topoisomerase I and the modulation of cell cycle regulators like the retinoblastoma protein provide initial insights into their mechanisms of action.
Future research should focus on a systematic evaluation of a broader range of dichlorinated anthraquinone isomers to establish a comprehensive structure-activity relationship. Elucidating the specific signaling pathways affected by these compounds will be crucial for understanding their molecular targets and for the rational design of more potent and selective derivatives. Further preclinical evaluation of promising candidates in in vivo models is a necessary next step to translate the in vitro findings into potential clinical applications. The development of dichlorinated anthraquinones as anticancer agents is a field with considerable potential, warranting continued investigation by the drug discovery and development community.
References
An In-depth Technical Guide to the Solubility of 1,3-Dichloro-2-methylanthraquinone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1,3-Dichloro-2-methylanthraquinone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the general behavior of anthraquinone derivatives and outlines a comprehensive experimental protocol for determining precise solubility values.
Introduction to this compound
This compound is a halogenated aromatic ketone. Its structure, characterized by a planar anthraquinone core with two chlorine atoms and a methyl group, suggests it is a relatively non-polar molecule with some capacity for polar interactions. The solubility of such compounds is a critical parameter in various applications, including organic synthesis, formulation development, and pharmacological studies.
Qualitative Solubility Profile
Based on the general solubility principles of anthraquinones and related compounds, a qualitative solubility profile for this compound in common organic solvents can be inferred. Anthraquinone itself is sparingly soluble in many organic solvents and insoluble in water.[1][2] The presence of halogen atoms is known to increase the polarity of a molecule, which may enhance its solubility in polar organic solvents.[3]
The following table summarizes the expected qualitative solubility. It is important to note that these are predictions and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The anthraquinone core is largely non-polar, but the chloro-substituents may limit solubility in highly non-polar solvents. |
| Moderately Polar | Dichloromethane, Chloroform, Acetone, Ethyl Acetate | Sparingly Soluble to Soluble | These solvents are often effective for dissolving anthraquinone derivatives.[1] The polarity of the chlorinated methylanthraquinone should align well with these solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents are strong organic solvents capable of dissolving a wide range of compounds. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | While more polar than the solute, these solvents may exhibit some solvating power, especially with heating.[2] |
| Aqueous | Water | Insoluble | As a largely non-polar organic molecule, it is expected to be insoluble in water.[1][2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using the chosen analytical method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Dichloro-2-methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 1,3-Dichloro-2-methylanthraquinone, a valuable intermediate in the development of novel dyes and pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the formation of 2-methylanthraquinone via a Friedel-Crafts acylation, followed by a selective dichlorination.
I. Overview of the Synthetic Pathway
II. Experimental Protocols
Step 1: Synthesis of 2-Methylanthraquinone
This procedure details the synthesis of the 2-methylanthraquinone intermediate via a Friedel-Crafts acylation reaction.
Materials:
-
Toluene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride guard tube
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phthalic anhydride (1.0 equivalent) and dry dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions with stirring. Ensure the temperature is maintained below 10 °C.
-
Addition of Toluene: Once the aluminum chloride has been added, add a solution of toluene (1.1 equivalents) in dry dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude 2-methylanthraquinone can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield a pale yellow solid.
Step 2: Synthesis of this compound
This proposed procedure for the dichlorination of 2-methylanthraquinone is based on analogous reactions reported for similar anthraquinone derivatives.
Materials:
-
2-Methylanthraquinone
-
Nitrobenzene (as solvent)
-
Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser with a gas outlet connected to a trap
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, suspend 2-methylanthraquinone (1.0 equivalent) in nitrobenzene.
-
Chlorination: Heat the suspension to 80-100 °C. Bubble chlorine gas through the stirred suspension. The reaction should be monitored by TLC to follow the disappearance of the starting material and the formation of the dichlorinated product. Alternatively, sulfuryl chloride (2.2 equivalents) can be added dropwise to the heated solution.
-
Reaction Monitoring: Continue the reaction until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a large beaker of water with vigorous stirring to precipitate the product.
-
Isolation: Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove nitrobenzene and any acidic byproducts.
-
Neutralization and Washing: Wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with water until the filtrate is neutral.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
III. Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that the yield for Step 2 is an estimation based on analogous reactions.
| Parameter | Step 1: 2-Methylanthraquinone | Step 2: this compound |
| Molecular Formula | C₁₅H₁₀O₂ | C₁₅H₈Cl₂O₂ |
| Molecular Weight | 222.24 g/mol | 291.13 g/mol |
| Typical Yield | 75-85% | 60-70% (estimated) |
| Appearance | Pale yellow solid | Yellow to off-white solid |
| Melting Point | 177-179 °C | Not readily available |
IV. Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Disclaimer: This protocol is intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment and working in a fume hood, should be strictly followed. The chlorination step is a proposed method and may require optimization.
Application Notes and Protocols: Chlorination of 2-Methylanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chlorination of 2-methylanthraquinone, a key intermediate in the synthesis of various dyes and biologically active molecules. The protocols outlined below are based on established chemical literature and are intended to guide researchers in the safe and efficient synthesis of chlorinated 2-methylanthraquinone derivatives, primarily 1-chloro-2-methylanthraquinone.
Introduction
The introduction of a chlorine atom onto the anthraquinone scaffold can significantly alter its chemical and physical properties, including its color, solubility, and biological activity. 1-Chloro-2-methylanthraquinone is a particularly important derivative used in the manufacturing of various colorants. This document details two primary methods for its synthesis: chlorination using sulfuryl chloride and chlorination using chlorine gas with an iodine catalyst.
Data Presentation
The following table summarizes the quantitative data found in the literature for the chlorination of 2-methylanthraquinone. Please note that specific reaction conditions can influence the yield and purity of the product.
| Chlorinating Agent | Catalyst/Solvent | Temperature | Product | Yield | Reference |
| Sulfuryl Chloride | Nitrobenzene | ~100 °C | 1-Chloro-2-methylanthraquinone | Not specified | [1] |
| Chlorine Gas | Iodine | Not specified | Not specified | 1-Chloro-2-methylanthraquinone | ~60% |
Experimental Protocols
Protocol 1: Chlorination using Sulfuryl Chloride in Nitrobenzene
This method is a well-established procedure for the regioselective chlorination of 2-methylanthraquinone at the 1-position.[1]
Materials:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene (anhydrous)
-
Sodium carbonate solution (aqueous, saturated)
-
Ethanol
-
Activated carbon
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle with temperature control
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, dissolve 2-methylanthraquinone in anhydrous nitrobenzene.
-
Reaction: Heat the solution to approximately 100 °C with stirring.
-
Addition of Chlorinating Agent: Slowly add sulfuryl chloride dropwise to the heated solution. The rate of addition should be controlled to manage the evolution of hydrogen chloride gas.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a saturated aqueous solution of sodium carbonate to neutralize any remaining acid.
-
Separate the organic layer (nitrobenzene) and wash it with water.
-
Remove the nitrobenzene solvent by steam distillation or under reduced pressure. Caution: Nitrobenzene is toxic; handle it in a well-ventilated fume hood.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dissolve the crude solid in hot ethanol, add a small amount of activated carbon to decolorize the solution, and heat at reflux for a short period.
-
Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to induce crystallization.
-
Collect the crystals of 1-chloro-2-methylanthraquinone by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Chlorination using Chlorine Gas and Iodine Catalyst
This method provides an alternative route to 1-chloro-2-methylanthraquinone with a reported yield of approximately 60%.[1]
Materials:
-
2-Methylanthraquinone
-
Chlorine gas (Cl₂)
-
Iodine (I₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium thiosulfate solution (aqueous)
-
Standard laboratory glassware for gas handling
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a gas inlet tube, a stirrer, and a condenser connected to a scrubber, dissolve 2-methylanthraquinone in a suitable inert solvent.
-
Catalyst Addition: Add a catalytic amount of iodine to the solution.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate while stirring. The reaction progress can be monitored by TLC.
-
Workup:
-
Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining chlorine and iodine.
-
Wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization as described in Protocol 1.
-
Mandatory Visualizations
References
Application Notes and Protocols for 1,3-Dichloro-2-methylanthraquinone as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-dichloro-2-methylanthraquinone as a versatile intermediate in the synthesis of novel dyes. The protocols outlined below are based on established methodologies for the synthesis of analogous aminoanthraquinone dyes and provide a framework for the development of new chromophores with potential applications in research and drug development.
Introduction
This compound is a halogenated aromatic compound belonging to the anthraquinone family. The presence of two reactive chlorine atoms on the anthraquinone scaffold makes it an excellent precursor for the synthesis of a variety of substituted anthraquinone derivatives. Through nucleophilic aromatic substitution reactions, particularly with amines, a diverse range of colored compounds can be generated. These dyes are of interest due to their potential applications as biological stains, fluorescent probes, and photosensitizers in photodynamic therapy. The methyl group at the 2-position can also be further functionalized, offering additional avenues for structural modification and optimization of dye properties.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 18018-09-2 |
| Molecular Formula | C₁₅H₈Cl₂O₂ |
| Molecular Weight | 291.13 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Melting Point | 210-212 °C |
| Solubility | Soluble in hot nitrobenzene, partially soluble in hot aromatic hydrocarbons. |
Synthesis of Amino-Substituted Anthraquinone Dyes
The primary application of this compound as a dye intermediate involves the displacement of its chlorine atoms with amino groups. This is typically achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation.[1] This reaction allows for the introduction of a wide variety of primary and secondary amines, leading to the formation of dyes with diverse colors and properties.
General Experimental Protocol: Synthesis of 1,3-Diamino-2-methylanthraquinone Derivatives
This protocol describes a general method for the synthesis of 1,3-diamino-2-methylanthraquinone derivatives from this compound.
Materials:
-
This compound
-
Aliphatic or aromatic amine (e.g., n-butylamine, aniline)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq), the desired amine (2.5 - 3.0 eq), copper(I) iodide (0.1 - 0.2 eq), and potassium carbonate (2.0 - 3.0 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 - 0.5 M).
-
Purge the reaction vessel with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to a temperature between 120-160 °C under an inert atmosphere. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice-water with vigorous stirring to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol or methanol to remove residual DMF and unreacted amine.
-
Dry the crude product under vacuum.
Purification Protocol
The crude dye can be purified by either recrystallization or column chromatography.
A. Recrystallization:
-
Select a suitable solvent or solvent mixture (e.g., ethanol/water, toluene, chlorobenzene).
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
B. Column Chromatography:
-
Prepare a silica gel column using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient).
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified dye.
Characterization of Synthesized Dyes
The synthesized dyes should be characterized using standard analytical techniques to confirm their structure and purity.
Spectroscopic Data
The following tables provide representative spectroscopic data for a hypothetical 1,3-bis(alkylamino)-2-methylanthraquinone dye, based on data for structurally similar compounds.
Table 1: Representative ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.5 - 11.5 | br s | 2H | N-H |
| 7.5 - 8.5 | m | 4H | Aromatic H |
| 3.0 - 3.5 | t | 4H | N-CH₂- |
| 2.2 - 2.4 | s | 3H | Ar-CH₃ |
| 1.5 - 1.8 | m | 4H | -CH₂- |
| 0.9 - 1.1 | t | 6H | -CH₃ |
Table 2: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 180 - 185 | C=O |
| 150 - 155 | C-N |
| 130 - 140 | Aromatic C-H |
| 110 - 125 | Aromatic C |
| 40 - 45 | N-CH₂- |
| 30 - 35 | -CH₂- |
| 15 - 20 | Ar-CH₃ |
| 10 - 15 | -CH₃ |
Table 3: Representative UV-Vis Spectroscopic Data (in Ethanol)
| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Color |
| ~450 - 550 | 5,000 - 15,000 | Varies (typically red, blue, or violet) |
Experimental Workflows and Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the synthesis of amino-anthraquinone dyes.
Caption: Decision workflow for the purification of anthraquinone dyes.
Potential Applications in Research and Drug Development
While specific biological activities of dyes derived from this compound are not yet extensively documented, the broader class of aminoanthraquinones has shown promise in several areas:
-
Fluorescent Probes: The inherent fluorescence of the anthraquinone core can be modulated by the nature of the amino substituents. This allows for the rational design of fluorescent probes for sensing specific ions, biomolecules, or cellular environments.
-
DNA Intercalators: The planar aromatic structure of anthraquinones allows them to intercalate into the DNA double helix. This property is being explored for the development of anticancer agents.
-
Photosensitizers: Upon irradiation with light of a specific wavelength, some anthraquinone derivatives can generate reactive oxygen species (ROS). This forms the basis of their potential use as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.
Further research is warranted to explore the biological properties of novel dyes synthesized from this compound and to evaluate their potential as tools in biomedical research and as therapeutic agents.
Safety Precautions
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
-
The Ullmann condensation reaction is typically performed at high temperatures and may involve the use of toxic and flammable solvents. Appropriate safety measures should be in place.
References
Application Note and Protocol for the GC-MS Identification of 1,3-Dichloro-2-methylanthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dichloro-2-methylanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. The identification and quantification of such compounds are crucial in various fields, including environmental monitoring, drug discovery, and industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive identification based on mass-to-charge ratio.[1] This document provides a detailed protocol for the identification of this compound using GC-MS.
Principle
This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] The sample is first vaporized and introduced into a GC column, where individual components are separated based on their volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for positive identification.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC or pesticide residue grade n-hexane, acetone, and ethyl acetate.
-
Standards: this compound (≥98% purity).
-
Internal Standard (Optional but Recommended): A deuterated or structurally similar compound not present in the sample, such as Anthraquinone-d8.[2]
-
Solid Phase Extraction (SPE) Cartridges: Silica-based or other appropriate sorbent for sample cleanup if required.[2]
-
Anhydrous Sodium Sulfate: For drying extracts.[2]
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.
Standard and Sample Preparation
2.1. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. Store at 4°C in the dark.[2]
-
Intermediate Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with ethyl acetate.[2]
-
Calibration Standards: Prepare a series of calibration standards by diluting the intermediate standard solution to the desired concentrations (e.g., 10, 25, 50, 100, 250, 500 ng/mL) in ethyl acetate. If an internal standard is used, add a constant known amount to each calibration standard.
2.2. Sample Preparation (General Guideline - Adaptable to Matrix)
-
Extraction: For solid samples, accurately weigh a known amount of the homogenized sample into a centrifuge tube. Add a suitable extraction solvent (e.g., a 1:1 v/v mixture of n-hexane and acetone or ethyl acetate).[2][3] Vortex and sonicate to ensure efficient extraction.[2] For liquid samples, a liquid-liquid extraction with a non-polar solvent like ethyl acetate can be performed.[4]
-
Cleanup (if necessary): For complex matrices, a cleanup step may be required to remove interferences. Solid Phase Extraction (SPE) is a common technique.[2]
-
Condition a silica SPE cartridge with n-hexane.
-
Load the sample extract onto the cartridge.
-
Wash with a non-polar solvent like n-hexane to remove non-polar interferences.
-
Elute the target analyte with a more polar solvent or solvent mixture (e.g., 1:1 n-hexane:acetone).[2]
-
-
Concentration and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of ethyl acetate (e.g., 1 mL) for GC-MS analysis.[2] The final concentration should ideally be around 10 µg/mL.[5]
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters. These may need to be optimized for the specific instrument and column used.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | TG-5MS (or equivalent 5% phenyl polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness | [6] |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min | [6][7] |
| Inlet Temperature | 280°C - 300°C | [6][8] |
| Injection Volume | 1 µL | [6] |
| Injection Mode | Pulsed Splitless | [6] |
| Oven Temperature Program | Initial temperature 100°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min. | [6] (adapted) |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | [8] |
| Ionization Energy | 70 eV | [8] |
| Ion Source Temperature | 230°C - 280°C | [6][8] |
| MS Transfer Line Temperature | 300°C | [6] |
| Mass Analyzer | Quadrupole | |
| Acquisition Mode | Full Scan (for identification) and/or Selective Ion Monitoring (SIM) (for quantification) | [6] |
| Scan Range | m/z 40-600 | [8] |
Data Presentation and Analysis
Quantitative Data Summary
The following table structure should be used to summarize quantitative results from the analysis of multiple samples.
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Area | Analyte Area | Retention Time (min) |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 | ||||
| ... |
Identification Criteria
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard. The mass spectrum should exhibit the expected molecular ion peak and characteristic fragmentation pattern. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments is expected.
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS identification of this compound.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 1,3-Dichloro-2-methylanthraquinone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 1,3-Dichloro-2-methylanthraquinone using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. This document outlines the expected NMR data, detailed experimental protocols for data acquisition, and the logical workflow for spectral interpretation.
Introduction
This compound is a halogenated aromatic compound with a core anthraquinone structure. The precise determination of its chemical structure is crucial for understanding its chemical reactivity, biological activity, and potential applications in drug development and materials science. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous structural assignment of organic molecules. This guide details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the complete structural characterization of this molecule.
Predicted NMR Data
Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted chemical shifts and coupling constants. These predictions are based on established NMR prediction algorithms and analysis of structurally related compounds, such as 2-methylanthraquinone and 1,3-dichlorobenzene.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.15 - 8.25 | s | - |
| H-5 | 8.25 - 8.35 | dd | J = 7.5, 1.5 |
| H-6 | 7.75 - 7.85 | td | J = 7.5, 1.5 |
| H-7 | 7.75 - 7.85 | td | J = 7.5, 1.5 |
| H-8 | 8.25 - 8.35 | dd | J = 7.5, 1.5 |
| -CH₃ | 2.40 - 2.50 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 135.0 - 137.0 |
| C-2 | 138.0 - 140.0 |
| C-3 | 134.0 - 136.0 |
| C-4 | 127.0 - 129.0 |
| C-4a | 133.0 - 135.0 |
| C-5 | 127.0 - 129.0 |
| C-6 | 134.0 - 136.0 |
| C-7 | 134.0 - 136.0 |
| C-8 | 127.0 - 129.0 |
| C-8a | 133.0 - 135.0 |
| C-9 | 182.0 - 184.0 |
| C-9a | 133.0 - 135.0 |
| C-10 | 181.0 - 183.0 |
| C-10a | 133.0 - 135.0 |
| -CH₃ | 15.0 - 17.0 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality NMR data for this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for anthraquinone derivatives and is recommended for this analysis.[1] Other deuterated solvents such as DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[1]
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR and 2D NMR experiments, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to ensure a good signal-to-noise ratio.
-
-
Sample Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following are suggested parameters for acquiring a comprehensive set of NMR data on a 500 MHz spectrometer.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
3.2.2. ¹³C{¹H} NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
3.2.3. DEPT-135 Spectroscopy
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use similar spectral width and acquisition parameters as the ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the assignment of carbon types.
3.2.4. 2D COSY (Correlation Spectroscopy)
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 4-8.
3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2').
-
Spectral Width: 12-16 ppm in the ¹H dimension and 220-240 ppm in the ¹³C dimension.
-
Number of Increments: 128-256 in the indirect dimension.
-
Number of Scans per Increment: 8-16.
3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
Spectral Width: 12-16 ppm in the ¹H dimension and 220-240 ppm in the ¹³C dimension.
-
Number of Increments: 256-512 in the indirect dimension.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Structural Elucidation Workflow
The following section describes the logical process for interpreting the acquired NMR spectra to confirm the structure of this compound.
Step 1: Analysis of ¹H NMR Spectrum
-
Integration: The relative integrals of the signals should correspond to the number of protons in each unique chemical environment. For this compound, one would expect signals integrating to 1H, 1H, 2H, and 3H, corresponding to H-4, the protons on the unsubstituted ring, and the methyl group, respectively.
-
Chemical Shifts: The aromatic protons are expected to appear in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic rings and the carbonyl groups. The methyl protons should appear as a singlet in the upfield region (around 2.4 ppm).
-
Multiplicity: The splitting patterns (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons. Protons on the unsubstituted aromatic ring will show characteristic doublet of doublets and triplet of doublets patterns due to ortho and meta couplings.[2][3] The proton at position 4 and the methyl protons are expected to be singlets as they have no adjacent protons.
Step 2: Analysis of ¹³C NMR and DEPT-135 Spectra
-
Number of Signals: The ¹³C NMR spectrum should display a total of 15 carbon signals, corresponding to the 15 carbon atoms in the molecule, assuming no accidental overlap.
-
Chemical Shifts: The carbonyl carbons (C-9 and C-10) will appear at the most downfield region (180-185 ppm). The aromatic carbons will resonate in the 125-140 ppm range. The methyl carbon will be the most upfield signal (around 16 ppm).
-
DEPT-135: This experiment will confirm the presence of one CH₃ group (positive signal) and five CH groups (positive signals). Quaternary carbons and the carbonyl carbons will be absent in the DEPT-135 spectrum.
Step 3: Analysis of 2D COSY Spectrum
-
The COSY spectrum will reveal proton-proton couplings within the same spin system.
-
Cross-peaks will be observed between the coupled protons on the unsubstituted aromatic ring (H-5, H-6, H-7, and H-8).
-
No cross-peaks are expected for the singlet signals of H-4 and the methyl group.
Step 4: Analysis of 2D HSQC Spectrum
-
The HSQC spectrum correlates each proton with the carbon to which it is directly attached.
-
This allows for the unambiguous assignment of the chemical shifts of the protonated carbons. For example, the proton signal around 2.4 ppm will show a correlation to the carbon signal around 16 ppm, confirming the assignment of the methyl group.
Step 5: Analysis of 2D HMBC Spectrum
-
The HMBC spectrum is crucial for establishing the connectivity between different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart.
-
Key HMBC correlations to look for include:
-
Correlations from the methyl protons to C-1, C-2, and C-3.
-
Correlations from H-4 to C-2, C-4a, C-9a, and C-10.
-
Correlations from H-5 to C-7 and C-8a.
-
Correlations from H-8 to C-6 and C-9.
-
-
By piecing together these long-range correlations, the complete carbon skeleton and the positions of the substituents can be definitively confirmed.
Conclusion
By systematically applying a combination of 1D and 2D NMR experiments and following the outlined workflow, researchers can confidently elucidate and confirm the structure of this compound. The predicted data and detailed protocols provided in these application notes serve as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this and related compounds.
References
Application of 1,3-Dichloro-2-methylanthraquinone in Organic Synthesis: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, 1,3-dichloro-2-methylanthraquinone serves as a versatile building block in the synthesis of a variety of complex organic molecules. Its reactive chlorine atoms, coupled with the rigid anthraquinone scaffold, make it a valuable precursor for the construction of novel dyes, heterocyclic compounds, and potentially bioactive molecules. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
The core reactivity of this compound lies in the susceptibility of its chlorine atoms to nucleophilic aromatic substitution. This allows for the introduction of a wide range of functionalities, leading to the synthesis of diverse molecular architectures. Key applications include the synthesis of novel dyes through reactions with amines and phenols, and the construction of complex heterocyclic systems such as phenazines and acridines.
I. Synthesis of Novel Dyes via Nucleophilic Aromatic Substitution
This compound is an excellent substrate for the synthesis of substituted anthraquinone dyes. The chlorine atoms can be displaced by various nucleophiles, such as amines and phenols, in reactions like the Ullmann condensation, to produce brightly colored compounds with potential applications in materials science.
A. Reaction with Amines (Ullmann Condensation)
The copper-catalyzed Ullmann condensation allows for the formation of C-N bonds, enabling the synthesis of amino-anthraquinone derivatives. These compounds are often intensely colored and form the basis of many synthetic dyes.
Experimental Protocol: Synthesis of 1,3-Dianilino-2-methylanthraquinone
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine this compound (1.0 eq), aniline (2.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.5 M.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 120 °C and maintain for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of 1 M hydrochloric acid.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1,3-dianilino-2-methylanthraquinone.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| This compound | 291.11 | 1 | 1.0 | - |
| Aniline | 93.13 | 2.5 | 2.5 | - |
| 1,3-Dianilino-2-methylanthraquinone | 402.46 | - | - | 75 |
B. Reaction with Phenols
Similarly, the chlorine atoms can be substituted by phenoxide ions to yield aryloxy-anthraquinone derivatives. These compounds also exhibit strong coloration and are of interest as disperse dyes.
Experimental Protocol: Synthesis of 1,3-Diphenoxy-2-methylanthraquinone
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) bromide (CuBr)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a stirred suspension of potassium carbonate (3.0 eq) in N-Methyl-2-pyrrolidone (NMP), add phenol (2.5 eq) and stir for 30 minutes at room temperature.
-
Add this compound (1.0 eq) and copper(I) bromide (0.1 eq) to the mixture.
-
Heat the reaction mixture to 150 °C and stir for 48 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with 2 M hydrochloric acid to pH ~2.
-
Extract the product with toluene (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by recrystallization from a mixture of toluene and methanol to yield 1,3-diphenoxy-2-methylanthraquinone.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| This compound | 291.11 | 1 | 1.0 | - |
| Phenol | 94.11 | 2.5 | 2.5 | - |
| 1,3-Diphenoxy-2-methylanthraquinone | 404.43 | - | - | 68 |
II. Synthesis of Heterocyclic Scaffolds
The reactivity of this compound extends to the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties.
A. Synthesis of Phenazine Derivatives
Reaction with diamines, such as o-phenylenediamine, can lead to the formation of phenazine-fused anthraquinone derivatives. These compounds often exhibit interesting photophysical properties and have been investigated as potential electronic materials.
Experimental Protocol: Synthesis of a Methyl-substituted Naphtho[2,3-a]phenazine-8,13-dione
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium acetate (NaOAc)
-
Acetic acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.1 eq) in glacial acetic acid.
-
Add anhydrous sodium acetate (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as chlorobenzene to obtain the pure phenazine derivative.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| This compound | 291.11 | 1 | 1.0 | - |
| o-Phenylenediamine | 108.14 | 1.1 | 1.1 | - |
| Phenazine Derivative | 324.33 | - | - | 82 |
B. Synthesis of Acridine-dione Derivatives
Condensation of this compound with aminophenols can lead to the formation of acridine-dione structures, a class of compounds with potential applications in medicinal chemistry.
Experimental Protocol: Synthesis of a Methyl-substituted Benzo[b]acridine-6,11,13(8H)-trione
Materials:
-
This compound
-
2-Aminophenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine this compound (1.0 eq), 2-aminophenol (1.2 eq), copper(II) acetate (0.1 eq), and potassium carbonate (2.5 eq) in a round-bottom flask.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Heat the reaction mixture to 140 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Acidify with dilute hydrochloric acid and collect the precipitate by filtration.
-
Wash the solid with water and then with methanol.
-
Purify the crude product by column chromatography on silica gel to afford the acridine-dione derivative.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Yield (%) |
| This compound | 291.11 | 1 | 1.0 | - |
| 2-Aminophenol | 109.13 | 1.2 | 1.2 | - |
| Acridine-dione Derivative | 327.31 | - | - | 65 |
III. Potential Applications in Drug Discovery
The anthraquinone scaffold is present in several clinically used anticancer agents. The ability to functionalize the this compound core with various pharmacophores through the reactions described above opens avenues for the synthesis of novel compounds with potential biological activity. For instance, the introduction of specific amine or heterocyclic moieties could lead to new molecules with enhanced DNA intercalating properties or inhibitory activity against key cellular enzymes. Further research in this area is warranted to explore the full potential of this compound derivatives as therapeutic agents. The synthesized compounds can be screened for various biological activities, including antimicrobial and anticancer properties.
Application Notes and Protocols for the Purification of 1,3-Dichloro-2-methylanthraquinone by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1,3-Dichloro-2-methylanthraquinone via recrystallization. Due to the absence of specific solubility data in the literature for this compound, a systematic approach to solvent selection is outlined, followed by a general recrystallization procedure. This guide is intended to enable researchers to develop a robust purification method, yielding high-purity material suitable for further applications in drug development and scientific research.
Introduction
This compound is a substituted anthraquinone derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science. For many applications, particularly in drug development, high purity of the active compound is a critical requirement. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.
This application note details a systematic approach to developing a recrystallization protocol for this compound.
Solvent Selection and Solubility Screening
The choice of solvent is the most critical parameter for a successful recrystallization. For anthraquinone and its derivatives, a range of non-polar to moderately polar organic solvents are often suitable. Based on the solubility of structurally similar compounds, the following solvents are recommended for initial screening:
-
Halogenated Hydrocarbons: Dichloromethane, Chloroform
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ketones: Acetone
-
Alcohols: Ethanol, Methanol
-
Acids: Glacial Acetic Acid
Experimental Protocol for Solvent Screening:
-
Preparation: Place approximately 10-20 mg of crude this compound into several separate test tubes.
-
Initial Solubility at Room Temperature: To each test tube, add 0.5 mL of a different candidate solvent. Agitate the mixture and observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Solubility at Elevated Temperature: Gently heat the test tubes that showed low solubility at room temperature in a water bath or on a heating block. Add the same solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at an elevated temperature.
-
Crystallization upon Cooling: Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a promising candidate.
-
Data Collection: For the most promising solvents, a more quantitative analysis should be performed to determine the solubility at room temperature and at the solvent's boiling point. This data will be crucial for optimizing the recrystallization protocol and maximizing the yield.
Data Presentation:
The results of the quantitative solubility screening should be summarized in a table for easy comparison.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point (°C) ( g/100 mL) | Crystal Formation upon Cooling | Observations |
| [Example Solvent 1] | [Record Value] | [Record Value] | [e.g., Needles, Plates] | [e.g., Color of mother liquor] |
| [Example Solvent 2] | [Record Value] | [Record Value] | [e.g., Powder, Large crystals] | [e.g., Oiling out observed] |
| ... | ... | ... | ... | ... |
Detailed Recrystallization Protocol
This protocol provides a general procedure that can be adapted based on the results of the solvent screening.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
Experimental Workflow Diagram:
Caption: Experimental workflow for the recrystallization of this compound.
Procedure:
-
Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small portion of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of solvent necessary to achieve a saturated solution.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to pre-heat the filtration funnel and the receiving flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity.
-
Calculate the percent recovery.
-
Logical Relationship of Recrystallization Steps
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for Monitoring 1,3-Dichloro-2-methylanthraquinone Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dichloro-2-methylanthraquinone is a key intermediate in the synthesis of various biologically active compounds. Efficient and accurate monitoring of its synthesis and subsequent reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for monitoring the progress of organic reactions.[1][2][3] This application note provides a detailed protocol for utilizing TLC to monitor reactions involving this compound, enabling researchers to make informed decisions about reaction endpoints and purification strategies.
Principle of Thin-Layer Chromatography
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[2] As the mobile phase moves up the stationary phase by capillary action, compounds with a stronger affinity for the stationary phase move shorter distances, while those with a higher affinity for the mobile phase travel further. This differential migration results in the separation of the components, which can then be visualized. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and compare compounds.[4]
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates are recommended.
-
Solvents: HPLC grade solvents are required. Potential mobile phase components include:
-
Hexane
-
Ethyl acetate
-
Toluene
-
Acetone
-
Formic acid
-
Acetic acid
-
Dichloromethane
-
-
Reference Standards: Pure samples of this compound (starting material) and the expected product(s).
-
Reaction Quenching Solution: A suitable solvent to stop the reaction in the aliquot to be analyzed (e.g., ethyl acetate).
-
Visualization Reagents:
-
UV lamp (254 nm and 366 nm)
-
Potassium hydroxide solution (8% in methanol) for staining.[5]
-
TLC Plate Preparation
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.
-
Mark the spotting points along the origin line, ensuring a distance of at least 1 cm between adjacent spots.
Sample Preparation
-
Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (e.g., a few microliters) using a capillary tube or micropipette.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., 100 µL of ethyl acetate). This prevents further reaction on the TLC plate.
-
Reference Standards: Prepare dilute solutions of the starting material and any available intermediates or the final product in the same solvent used for the reaction mixture. A concentration of approximately 1 mg/mL is generally suitable.
Spotting and Development
-
Using separate capillary tubes or micropipettes for each sample, spot a small amount of the prepared reaction mixture and reference standards onto their designated marks on the origin line of the TLC plate. Keep the spot size as small as possible (1-2 mm in diameter).
-
Allow the spots to dry completely.
-
Prepare the developing chamber by pouring the chosen mobile phase to a depth of about 0.5 cm. To ensure a saturated atmosphere, line the inside of the chamber with filter paper soaked in the mobile phase and allow it to equilibrate for at least 15-20 minutes with the lid on.[6]
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization and Analysis
-
UV Visualization: View the dried TLC plate under a UV lamp at 254 nm and 366 nm. Circle any visible spots with a pencil.
-
Staining (if necessary): If compounds are not UV-active, spray the plate with a suitable staining reagent, such as 8% potassium hydroxide in methanol, which can be effective for anthraquinone derivatives.[5]
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:
-
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Data Presentation
The effectiveness of different solvent systems for separating the starting material, intermediates, and product can be summarized in a table. The following table provides an example with hypothetical Rf values to illustrate how to present this data.
| Solvent System (v/v) | Starting Material (this compound) Rf | Intermediate Rf | Product Rf | Resolution Notes |
| Hexane:Ethyl Acetate (9:1) | 0.85 | 0.70 | 0.55 | Good separation between all components. |
| Hexane:Ethyl Acetate (7:3) | 0.70 | 0.50 | 0.30 | Better overall separation than 9:1, providing more distinct spots. |
| Toluene:Acetone:Formic Acid (6:6:1) | 0.65 | 0.45 | 0.25 | The addition of formic acid can improve the spot shape and resolution for polar compounds.[7] |
| Dichloromethane:Acetone:Formic Acid (1:1:0.1) | 0.75 | 0.60 | 0.40 | Another effective system, particularly for separating glycosylated or more polar anthraquinone derivatives.[7] |
| Benzene:Carbon Tetrachloride:Acetic Acid (50:75:0.8) | 0.80 | 0.68 | 0.50 | A system previously used for the separation of anthracene derivatives.[6][8] |
Note: The Rf values provided are illustrative. Actual values must be determined experimentally and will depend on the specific reaction conditions and TLC parameters.
Visualization of Workflows and Logic
Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction using TLC.
Caption: A flowchart of the TLC monitoring process.
Decision-Making Logic
The data obtained from TLC analysis guides decisions regarding the reaction's progression.
Caption: Decision tree for reaction progress based on TLC results.
Conclusion
Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. By following the protocols outlined in this application note, researchers can effectively track the consumption of starting materials and the formation of products, leading to improved reaction outcomes and more efficient downstream processing. The selection of an appropriate mobile phase is critical for achieving good separation, and the solvent systems suggested herein provide excellent starting points for method development.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Extraction of Anthraquinones from Japanese Knotweed Rhizomes and Their Analyses by High Performance Thin-Layer Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Preparation of Stock Solutions of 1,3-Dichloro-2-methylanthraquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dichloro-2-methylanthraquinone is a halogenated aromatic compound belonging to the anthraquinone family. Compounds in this class are investigated for a variety of biological activities. Accurate and reproducible experimental results rely on the proper preparation and storage of stock solutions. Due to the hydrophobic nature of many anthraquinones, careful consideration of solvent selection, dissolution techniques, and storage conditions is crucial to ensure solution integrity and concentration accuracy. These application notes provide a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.
Compound Information
| Property | Value |
| IUPAC Name | 1,3-dichloro-2-methylanthracene-9,10-dione |
| Synonyms | 1,3-dichloro-2-methyl-9,10-anthraquinone |
| CAS Number | 18018-09-2 |
| Chemical Formula | C₁₅H₈Cl₂O₂ |
| Molecular Weight | 291.13 g/mol |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous (or ACS grade) Dimethyl Sulfoxide (DMSO)
-
Anhydrous (or ACS grade) Dimethylformamide (DMF)
-
200 proof Ethanol (EtOH)
-
ACS grade Methanol (MeOH)
-
Microcentrifuge tubes (1.5 mL or 2 mL, sterile, amber or covered in foil)
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Water bath or heating block
-
-20°C and -80°C freezers
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents prior to use.
Protocol for Solubility Determination
-
Preparation:
-
Label four microcentrifuge tubes, one for each solvent to be tested (DMSO, DMF, EtOH, MeOH). .
-
Accurately weigh approximately 1-5 mg of this compound into each tube. Record the exact weight.
-
-
Solvent Addition:
-
To the first tube, add a small, precise volume of the chosen solvent (e.g., 100 µL).
-
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath.
-
If necessary, gently warm the solution to 37°C in a water bath for 10-15 minutes and vortex again. Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Incremental Solvent Addition:
-
If the compound remains undissolved, add another small, precise volume of the same solvent (e.g., 50 µL) and repeat the dissolution steps (vortex, sonicate, warm).
-
Continue adding solvent incrementally until the compound is completely dissolved.
-
-
Calculation and Recording:
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the approximate solubility in mg/mL and molarity (M).
-
Repeat this process for each of the selected solvents.
-
Record the results in a table similar to the one provided below.
-
Data Presentation: Solubility Determination Table
| Solvent | Mass of Compound (mg) | Final Volume (mL) | Approximate Solubility (mg/mL) | Molar Concentration (M) | Observations (e.g., color, clarity) |
| DMSO | |||||
| DMF | |||||
| Ethanol | |||||
| Methanol |
Protocol for Preparation of a High-Concentration Stock Solution
Based on the results from the solubility determination, select the most appropriate solvent that provides the desired concentration with the least difficulty. DMSO is often the solvent of choice for hydrophobic compounds like anthraquinones.
-
Calculation:
-
Determine the desired concentration and volume of your stock solution (e.g., 10 mM in 1 mL).
-
Calculate the required mass of this compound using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing:
-
Accurately weigh the calculated mass of the compound into a sterile, amber microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.
-
Vortex the tube for 2-3 minutes until the solid is dispersed.
-
Sonicate the tube in a water bath for 10-15 minutes to facilitate dissolution.
-
If necessary, gently warm the solution to 37°C for 10-15 minutes, followed by vortexing, to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
-
Storage:
-
Once the compound is fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the preparation of a stock solution of this compound.
Caption: Workflow for preparing a stock solution.
Signaling Pathway Considerations (General for Anthraquinones)
While the specific signaling pathways affected by this compound require experimental validation, many anthraquinone derivatives are known to interact with various cellular processes. For instance, some anthraquinones are reported to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of stress-activated protein kinase pathways like JNK. A generalized diagram of this potential mechanism is provided below for conceptual understanding.
Caption: A potential signaling pathway for anthraquinones.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichloro-2-methylanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-dichloro-2-methylanthraquinone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, which is typically prepared by the direct chlorination of 2-methylanthraquinone.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of chlorinating agent to the 2-methylanthraquinone substrate can lead to low yields. Ensure you are using a sufficient excess of the chlorinating agent to achieve dichlorination, but avoid a large excess which can lead to over-chlorination.
-
Moisture Contamination: Many chlorinating agents and catalysts are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps. Optimize your extraction solvent and pH. For purification, consider alternative methods to minimize loss, such as recrystallization over column chromatography if possible.
Q2: I am observing the formation of multiple products, not just the desired this compound. How can I improve the selectivity?
A2: The formation of multiple products, such as monochlorinated isomers (e.g., 1-chloro-2-methylanthraquinone) and other dichlorinated or polychlorinated byproducts, is a common issue in electrophilic aromatic substitution.[1] To improve selectivity for the 1,3-dichloro isomer:
-
Control of Reaction Temperature: Temperature plays a crucial role in the selectivity of chlorination. Lowering the reaction temperature may favor the formation of the desired isomer. Experiment with a range of temperatures to find the optimal condition.
-
Choice of Chlorinating Agent and Catalyst: The combination of the chlorinating agent and catalyst can significantly influence the regioselectivity of the reaction. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂). Lewis acid catalysts like FeCl₃ or AlCl₃ are often used. The choice and concentration of the catalyst can direct the substitution pattern.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. A non-polar solvent might be preferable to minimize side reactions.
Q3: How can I effectively purify the final this compound product from the reaction mixture?
A3: Purification of chlorinated anthraquinones can be challenging due to the similar polarities of the various isomers.[2] A combination of techniques is often most effective:
-
Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the different chlorinated isomers. A gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexane and ethyl acetate) is typically effective.
-
High-Speed Counter-Current Chromatography (HSCCC): For challenging separations, HSCCC can be a powerful tool for isolating and purifying anthraquinones from complex mixtures.[3][4]
Q4: What are the key safety precautions I should take during this synthesis?
A4: The synthesis of this compound involves hazardous materials and should be performed with appropriate safety measures:
-
Handling of Chlorinating Agents: Chlorinating agents like chlorine gas and sulfuryl chloride are toxic and corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use of Lewis Acids: Lewis acid catalysts like aluminum chloride and ferric chloride are moisture-sensitive and can react violently with water. Handle them in a dry environment.
-
Reaction Quenching: The quenching of the reaction should be done carefully, typically by slowly adding the reaction mixture to ice-cold water or a basic solution to neutralize acidic components.
Data Presentation
The following tables summarize key experimental parameters and their potential impact on the synthesis. The data is representative of typical aromatic chlorination reactions and should be used as a starting point for optimization.
Table 1: Effect of Chlorinating Agent and Catalyst on Yield and Selectivity
| Chlorinating Agent | Catalyst | Temperature (°C) | Typical Yield Range (%) | Notes on Selectivity |
| Sulfuryl Chloride (SO₂Cl₂) | FeCl₃ | 25 - 50 | 60 - 80 | Good selectivity, but can lead to side reactions if not controlled. |
| Chlorine (Cl₂) | AlCl₃ | 0 - 25 | 50 - 70 | Highly reactive, may require careful control of gas flow and temperature to avoid over-chlorination. |
| NaClO₃ / HCl | - | 80 - 100 | 75 - 95 | An aqueous system that can be effective for activated arenes.[5] |
Table 2: Influence of Reaction Time and Temperature on Product Distribution
| Parameter | Condition | Observation | Recommendation |
| Reaction Time | Short (1-2 h) | High proportion of starting material and monochlorinated product. | Monitor reaction by TLC/HPLC and extend time until starting material is consumed. |
| Long ( > 12 h) | Potential for over-chlorination and formation of trichloro-derivatives. | Optimize reaction time based on monitoring to maximize dichloro-product. | |
| Temperature | Low (0 - 10 °C) | Slower reaction rate, may improve selectivity for the kinetic product. | A good starting point for optimizing selectivity. |
| High ( > 50 °C) | Faster reaction rate, but may lead to a mixture of isomers and byproducts. | Use with caution, may decrease the yield of the desired product. |
Experimental Protocols
The following is a general protocol for the synthesis of this compound. Note: This protocol is a representative method and may require optimization for specific laboratory conditions and desired purity.
Synthesis of 2-Methylanthraquinone (Precursor)
2-Methylanthraquinone can be synthesized via the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by cyclization.[1]
Chlorination of 2-Methylanthraquinone to this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add 2-methylanthraquinone (1 equivalent) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.1 equivalents) to the suspension.
-
Addition of Chlorinating Agent: While stirring the mixture, slowly add sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) dropwise from the dropping funnel at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 40-50 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water. Stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Synthesis of 1,3-Dichloro-2-methylanthraquinone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-Dichloro-2-methylanthraquinone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the Friedel-Crafts acylation of toluene with phthalic anhydride to produce the precursor, 2-methylanthraquinone.[1][2] The second step is the electrophilic chlorination of 2-methylanthraquinone to yield the desired 1,3-dichloro product.
Q2: What are the most common side reactions during the chlorination of 2-methylanthraquinone?
A2: The primary side reactions involve the formation of a mixture of isomeric products. Due to the directing effects of the methyl group (ortho, para-directing) and the deactivating quinone system, chlorination can occur at other positions, leading to isomers such as 1,4-dichloro-, 2,3-dichloro-, and other polychlorinated derivatives. Over-chlorination, resulting in trichloro- or tetrachloro-anthraquinones, can also occur if the reaction conditions are not carefully controlled.
Q3: Why is the purification of this compound challenging?
A3: The purification is difficult due to the similar physical properties (e.g., boiling points, solubility) of the various dichlorinated isomers that are formed during the reaction. Standard purification techniques like simple recrystallization may not be sufficient to separate these closely related compounds, often requiring more advanced methods like fractional crystallization or column chromatography.
Q4: Which chlorinating agents are suitable for this synthesis?
A4: Common chlorinating agents for aromatic systems can be employed. These include chlorine gas (Cl₂), often with a Lewis acid catalyst like FeCl₃ or AlCl₃, and sulfuryl chloride (SO₂Cl₂). The choice of reagent and catalyst can significantly influence the regioselectivity and yield of the reaction.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes. Phthalic anhydride is a respiratory irritant. Toluene is flammable and has associated health risks. Chlorinating agents like chlorine gas and sulfuryl chloride are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction can be exothermic, so proper temperature control is essential.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of 2-Methylanthraquinone (Precursor) | 1. Inactive Friedel-Crafts catalyst (e.g., AlCl₃ exposed to moisture).2. Insufficient reaction temperature or time.3. Impure starting materials (toluene, phthalic anhydride). | 1. Use fresh, anhydrous aluminum chloride and handle it under inert conditions.2. Monitor the reaction temperature closely and ensure it reaches the required level for cyclization. Consider extending the reaction time.3. Use high-purity, dry starting materials. |
| Low Yield of this compound | 1. Incomplete chlorination.2. Formation of multiple isomers, reducing the yield of the desired product.3. Sub-optimal reaction temperature. | 1. Increase the equivalents of the chlorinating agent or extend the reaction time. Monitor the reaction progress using techniques like TLC or GC-MS.2. Experiment with different solvents, catalysts, or temperatures to improve regioselectivity (see Data Presentation table).3. Optimize the reaction temperature; too low may be too slow, while too high can lead to side products. |
| Product is a Mixture of Isomers | 1. The reaction conditions favor the formation of multiple dichlorinated products.2. The directing effects of the methyl group and the first chlorine substituent lead to a mixture. | 1. Modify reaction conditions. Lowering the temperature may increase selectivity. The choice of solvent can also influence isomer distribution.2. This is an inherent challenge. Focus on purification. Employ fractional crystallization from different solvents or use column chromatography with a suitable solvent system for separation. |
| Formation of Over-chlorinated Products (Trichloro- or higher) | 1. Excess of chlorinating agent.2. Reaction time is too long or temperature is too high. | 1. Carefully control the stoichiometry of the chlorinating agent. Use slightly more than two equivalents and add it portion-wise.2. Monitor the reaction closely and stop it once the desired product is maximized. Avoid excessive heating. |
| Difficulty in Product Purification/Isolation | 1. The product mixture contains isomers with very similar physical properties.2. The product may be co-crystallizing with impurities. | 1. Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) to analyze the composition of the mixture and guide purification strategy.2. Attempt purification via column chromatography on silica gel. Test various solvent systems (e.g., hexane/ethyl acetate, toluene/heptane) to find one that provides good separation.3. Consider derivatization of the mixture to facilitate separation, followed by regeneration of the desired product. |
Data Presentation
The regioselectivity of the chlorination of 2-methylanthraquinone is highly dependent on the reaction conditions. The following table provides an illustrative example of how different parameters might influence the product distribution. Note: This data is hypothetical and for illustrative purposes only.
| Entry | Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield of 1,3-isomer (%) | Yield of other isomers (%) | Yield of over-chlorinated products (%) |
| 1 | SO₂Cl₂ (2.2 eq) | None | Acetic Acid | 80 | 45 | 35 | 20 |
| 2 | Cl₂ (gas) | FeCl₃ (0.1 eq) | CCl₄ | 25 | 55 | 30 | 15 |
| 3 | Cl₂ (gas) | FeCl₃ (0.1 eq) | CCl₄ | 70 | 40 | 45 | 15 |
| 4 | SO₂Cl₂ (2.2 eq) | AlCl₃ (0.1 eq) | Nitrobenzene | 25 | 60 | 25 | 15 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylanthraquinone (Precursor)
This procedure is based on the Friedel-Crafts acylation reaction.[1][2]
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet connected to a trap (e.g., for HCl), and an addition funnel. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add anhydrous aluminum chloride (2.2 equivalents) and dry toluene (serving as both reactant and solvent).
-
Addition of Phthalic Anhydride: Cool the mixture in an ice bath. Slowly add phthalic anhydride (1.0 equivalent) portion-wise from the addition funnel while stirring.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110°C). Maintain reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Isolation: The crude 2-methylanthraquinone will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield a pale yellow solid.
Protocol 2: Synthesis of this compound (Representative Procedure)
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet, dissolve 2-methylanthraquinone (1.0 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as powdered anhydrous iron(III) chloride (FeCl₃) (0.1 equivalents).
-
Chlorination: While stirring, bubble chlorine gas (Cl₂) slowly through the solution or add sulfuryl chloride (SO₂Cl₂) (2.1 - 2.5 equivalents) dropwise. Maintain the reaction temperature at 25-30°C using a water bath to manage any exotherm.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with water to remove the acid and catalyst, followed by a wash with a small amount of cold methanol to remove some of the more soluble impurities.
-
Purification: The crude product will be a mixture of isomers. Purification is critical and can be achieved by fractional crystallization from a solvent like toluene or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
References
Technical Support Center: Purification of 1,3-Dichloro-2-methylanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude 1,3-dichloro-2-methylanthraquinone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is likely to contain several types of impurities arising from the synthesis process. The most common synthesis involves the Friedel-Crafts acylation of a dichlorinated toluene derivative with phthalic anhydride, or the direct chlorination of 2-methylanthraquinone.[1][2][3] Potential impurities include:
-
Isomeric Byproducts: Friedel-Crafts reactions and direct chlorination are often not perfectly regioselective, leading to the formation of various positional isomers.[1][3] These can include other dichloromethylanthraquinone isomers (e.g., 1,4-dichloro-2-methylanthraquinone, 2,3-dichloro-x-methylanthraquinone) and isomers with chlorine atoms on the other aromatic ring.
-
Incompletely Reacted Starting Materials: Residual 2-methylanthraquinone or monochlorinated intermediates may be present.
-
Over-chlorinated Products: The formation of trichloro- or tetrachloro-methylanthraquinones is possible, especially with aggressive chlorination conditions.
-
Colored Impurities: The crude product may be deeply colored due to the presence of polymeric or degradation byproducts.[4]
-
Residual Solvents and Reagents: Traces of solvents used in the synthesis and purification, as well as leftover reagents, can be present.
Q2: What is the first step I should take to purify my crude product?
A2: A simple solvent wash is often a good initial step to remove highly soluble impurities and some colored materials. Suspending the crude solid in a suitable solvent at room temperature or with gentle heating, followed by filtration, can significantly improve the purity before attempting more rigorous methods like recrystallization or chromatography.
Q3: My purified this compound still has a low melting point and broad peak in analytical tests. What is the likely cause?
A3: A low and broad melting point, along with broad peaks in techniques like HPLC or GC, strongly suggests the presence of isomeric impurities. Due to their similar physical and chemical properties, isomers are often difficult to separate and can co-crystallize with the desired product, leading to these observations.
Troubleshooting Guides
Issue 1: Poor Yield After Recrystallization
If you are experiencing a low recovery of your product after recrystallization, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Solvent is too good | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the solvent is too effective, a significant amount of the product will remain in the mother liquor even after cooling. | Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures like hexane/ethyl acetate.[5][6] |
| Too much solvent used | Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield. | Minimal Solvent Usage: Add the hot solvent portion-wise to the crude material with continuous stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent. |
| Cooling too rapidly | Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.[6][7] |
| Product lost during washing | Washing the collected crystals with a solvent in which the product is highly soluble will lead to significant loss of material. | Use of Cold Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the impure mother liquor without dissolving a significant amount of the product.[6] |
Issue 2: Persistent Colored Impurities
If your final product remains colored even after recrystallization, the following steps can be taken.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Highly colored byproducts | Some side reactions can produce intensely colored, often polymeric, impurities that are difficult to remove by simple recrystallization. | Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot, dissolved solution before filtration. The activated carbon will adsorb the colored impurities.[4] |
| Ineffective solvent for impurity removal | The chosen recrystallization solvent may not be effective at leaving the colored impurities in the mother liquor. | Solvent System Optimization: Experiment with different solvents or solvent mixtures. Sometimes a multi-step purification involving different solvents is necessary. |
Activated Carbon Treatment Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.
-
Swirl the mixture and gently boil for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
Issue 3: Isomeric Impurities Remain After Recrystallization
When dealing with stubborn isomeric impurities, more advanced purification techniques are often required.
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Similar solubility of isomers | Isomers often have very similar solubilities, making their separation by recrystallization challenging. | Column Chromatography: This is a highly effective method for separating compounds with different polarities, including isomers. |
| Co-crystallization | The desired product and its isomers may crystallize together from the same solution. | High-Performance Liquid Chromatography (HPLC): For very difficult separations and for obtaining high-purity material, preparative HPLC can be employed. |
Column Chromatography Protocol for Isomer Separation:
-
Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds like anthraquinones.
-
Mobile Phase (Eluent): A solvent system with a polarity that allows for good separation of the isomers should be used. A good starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify which fractions contain the pure desired isomer.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Experimental Workflows and Logic Diagrams
Purification Workflow for Crude this compound
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Logic for Recrystallization Issues
Caption: A decision-making diagram for troubleshooting common issues during recrystallization.
References
- 1. 傅-克酰基化反应 [sigmaaldrich.cn]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1,3-Dichloro-2-methylanthraquinone Degradation & Stability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways and stability of 1,3-Dichloro-2-methylanthraquinone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the degradation of analogous chlorinated aromatic and anthraquinone compounds. The primary routes of degradation are expected to be microbial, photochemical, and chemical.
-
Microbial Degradation: Aerobic microbial degradation is likely initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to catecholic intermediates. Subsequent ring cleavage, often via ortho- or meta-cleavage pathways, would follow. Anaerobic degradation may proceed through reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. This process is often mediated by organohalide-respiring bacteria.[1][2][3]
-
Photodegradation: Under UV or sunlight irradiation, this compound is susceptible to photodegradation. This can occur through direct photolysis or via reaction with photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals.[4][5] The anthraquinone core itself is photoactive and can participate in photosensitization processes.
-
Chemical Degradation: Chemical degradation can occur under specific conditions. For instance, reductive dechlorination can be achieved using zero-valent iron (ZVI) under anaerobic conditions.[6] Oxidative degradation can be induced by advanced oxidation processes (AOPs) like Fenton's reagent, which generates highly reactive hydroxyl radicals.
Q2: How stable is this compound under typical laboratory conditions?
A2: this compound is expected to be a relatively stable compound under standard laboratory conditions (i.e., ambient temperature, protected from light). The anthraquinone core is a stable aromatic system. However, its stability can be influenced by several factors:
-
Light: As a photosensitive molecule, prolonged exposure to UV or even strong ambient light can lead to photodegradation. It is advisable to store the compound in amber vials or in the dark.
-
Temperature: While specific data is unavailable for this compound, anthraquinones, in general, are thermally stable. However, at elevated temperatures, thermal decomposition can occur, potentially leading to the formation of various chlorinated and non-chlorinated byproducts.[7][8][9]
-
pH: The stability of the compound in solution may be pH-dependent. Extreme pH values could potentially catalyze hydrolysis or other degradation reactions, although the C-Cl and C-C bonds in the aromatic system are generally resistant to hydrolysis under moderate conditions.
-
Solvent: The choice of solvent can impact stability. Protic solvents, in the presence of light, might participate in photochemical reactions. It is recommended to use high-purity, aprotic solvents for long-term storage of solutions.
Q3: What are the likely degradation products of this compound?
A3: Based on inferred degradation pathways, a range of degradation products can be anticipated:
-
From Microbial Degradation:
-
From Photodegradation:
-
Hydroxylated and de-chlorinated derivatives
-
Smaller aromatic fragments like chlorinated phthalic acids or benzoic acids
-
Oxidation of the methyl group to a carboxylic acid.[5]
-
-
From Chemical Degradation:
-
Reductive dechlorination would yield mono- and non-chlorinated 2-methylanthraquinone.[6]
-
Oxidative degradation would lead to a complex mixture of hydroxylated and ring-opened products.
-
Troubleshooting Guides
Issue 1: Inconsistent results in degradation studies.
| Possible Cause | Troubleshooting Step |
| Abiotic Degradation: The compound may be degrading due to light exposure or reaction with media components. | Run parallel control experiments: a sterile control (no microbes) and a dark control (no light) to assess the extent of abiotic degradation. |
| Inoculum Inactivity: The microbial consortium or isolate may not be capable of degrading the target compound. | Use a positive control with a known degradable chlorinated aromatic compound to verify the activity of the inoculum. Consider an acclimation period for the microbial culture by gradually introducing the target compound.[1] |
| Low Bioavailability: The compound has low aqueous solubility, limiting its availability to microorganisms. | Add a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to increase solubility. However, run a solvent control to ensure it does not inhibit microbial activity or serve as a preferential carbon source. The use of surfactants can also be explored. |
| Toxicity: The compound or its degradation intermediates may be toxic to the microorganisms at the tested concentration. | Perform a dose-response experiment to determine the optimal, non-inhibitory concentration of the compound for your microbial culture. |
Issue 2: Difficulty in analyzing degradation products by HPLC.
| Possible Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting): Secondary interactions with the stationary phase or issues with the mobile phase. | Ensure the mobile phase pH is appropriate for the analytes; for acidic intermediates, a lower pH can improve peak shape. Check for column contamination and flush with a strong solvent. If using a buffered mobile phase, ensure it is freshly prepared and filtered.[10][11][12] |
| Co-elution of Peaks: Degradation products may have similar retention times. | Optimize the gradient elution profile. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) that offers different selectivity. Adjust the mobile phase composition and pH. |
| Low Detector Response: Degradation products may have different chromophores or be present at low concentrations. | Use a diode array detector (DAD) or photodiode array (PDA) detector to monitor multiple wavelengths. Mass spectrometry (LC-MS) is highly recommended for the identification and sensitive detection of unknown metabolites.[13] |
| Ghost Peaks: Contamination in the mobile phase, injector, or column. | Flush the system with a clean, strong solvent. Use high-purity solvents and freshly prepared mobile phases. Run a blank gradient to identify the source of contamination.[11][14][12] |
Data Presentation
Table 1: Inferred Physicochemical Properties and Stability of this compound
| Property | Inferred Value/Characteristic | Notes |
| Molecular Formula | C₁₅H₈Cl₂O₂ | |
| Molecular Weight | 291.13 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on similar anthraquinone derivatives. |
| Aqueous Solubility | Very low | Typical for chlorinated aromatic hydrocarbons. |
| Photostability | Low; susceptible to photodegradation | Anthraquinone core is photoactive. |
| Thermal Stability | High | Stable at ambient temperatures, but will decompose at elevated temperatures.[7] |
| Chemical Stability | Stable in neutral aqueous solutions. Susceptible to strong oxidizing and reducing agents. | C-Cl bonds on an aromatic ring are generally stable to hydrolysis. |
Table 2: Summary of Potential Degradation Conditions and Expected Outcomes
| Degradation Method | Key Parameters | Expected Primary Outcome | Potential Intermediates |
| Aerobic Biodegradation | Active microbial consortium, aerobic conditions, sufficient nutrients | Mineralization to CO₂, H₂O, HCl | Chlorinated catechols, ring-cleavage products[2] |
| Anaerobic Biodegradation | Anaerobic conditions, electron donor, adapted microbial community | Reductive dechlorination | Monochloro-2-methylanthraquinone, 2-methylanthraquinone[3] |
| Photodegradation (UV/Sunlight) | Presence of light, aqueous or organic solvent | Phototransformation | Hydroxylated and dechlorinated derivatives, smaller aromatic acids[4][5] |
| Chemical Reduction (e.g., ZVI) | Anaerobic conditions, presence of zero-valent iron | Reductive dechlorination | Monochloro-2-methylanthraquinone, 2-methylanthraquinone[6] |
| Advanced Oxidation (e.g., Fenton) | Presence of Fe²⁺ and H₂O₂ | Mineralization | Hydroxylated intermediates, ring-opened products |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
-
Prepare Basal Salt Medium (BSM): Prepare a sterile mineral salt medium appropriate for the growth of the chosen microbial inoculum.
-
Prepare Stock Solution: Dissolve this compound in a suitable water-miscible solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 g/L).
-
Set up Microcosms: In sterile flasks, add the BSM. Spike with the stock solution to achieve the desired final concentration of the target compound (e.g., 10 mg/L), ensuring the final solvent concentration is minimal (<0.1%).
-
Inoculation: Inoculate the flasks with the microbial culture (e.g., activated sludge, a pure strain, or an enriched consortium).
-
Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 25-30°C) in the dark to prevent photodegradation.
-
Controls: Prepare the following controls:
-
Sterile Control: BSM and the target compound, but no inoculum (to check for abiotic degradation).
-
Inoculum Control: BSM and inoculum, but no target compound (to check for background microbial activity).
-
-
Sampling and Analysis: At regular time intervals, withdraw samples from each flask. Prepare the samples for analysis by centrifuging to remove biomass and then extracting the supernatant with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts by HPLC or GC-MS to quantify the parent compound and identify degradation products.[15][16]
Protocol 2: Photodegradation Assay
-
Prepare Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or purified water) at a known concentration.
-
Set up Reaction Vessels: Transfer the solution to quartz tubes or other UV-transparent vessels.
-
Irradiation: Place the vessels in a photoreactor equipped with a UV lamp of a specific wavelength or expose them to a solar simulator.
-
Dark Control: Wrap an identical vessel in aluminum foil and place it alongside the irradiated samples to serve as a dark control.
-
Sampling: At defined time points, withdraw samples from the irradiated and dark control vessels.
-
Analysis: Directly analyze the samples by HPLC to determine the concentration of the remaining parent compound. LC-MS can be used to identify the formation of photoproducts.
Mandatory Visualizations
Caption: Inferred aerobic microbial degradation pathway.
Caption: Simplified potential photodegradation pathways.
Caption: General experimental workflow for degradation studies.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts | MDPI [mdpi.com]
- 5. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. phenomenex.com [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Study on the biodegradation of persistent organic pollutants (POPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. method for measuring the biodegradation of organic chemicals | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Technical Support Center: Synthesis of 1,3-Dichloro-2-methylanthraquinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,3-dichloro-2-methylanthraquinone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most direct method is a two-step process. The first step is the Friedel-Crafts acylation of toluene with phthalic anhydride to produce 2-methylanthraquinone.[1] The second step is the selective dichlorination of 2-methylanthraquinone at the 1 and 3 positions using a suitable chlorinating agent and catalyst.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Chlorinating agents are often corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn. Reactions involving Lewis acids should be conducted under anhydrous conditions, as they react violently with water.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By comparing the reaction mixture to the starting material (2-methylanthraquinone) and purified standards of the mono- and di-chlorinated products, you can determine the extent of the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylanthraquinone
This protocol is based on the established Friedel-Crafts acylation of toluene with phthalic anhydride.[1]
Materials:
-
Phthalic anhydride
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phthalic anhydride and an excess of toluene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 2-3 hours.
-
Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it with water, followed by a sodium bicarbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous sodium sulfate and remove the toluene by distillation.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylanthraquinone.
Protocol 2: Synthesis of this compound
This is a plausible protocol for the dichlorination of 2-methylanthraquinone.
Materials:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite solution
-
Water
-
Methanol
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-methylanthraquinone in dry dichloromethane.
-
Add a catalytic amount of anhydrous iron(III) chloride.
-
From the dropping funnel, add a solution of sulfuryl chloride in dry dichloromethane dropwise at room temperature.
-
After the addition, stir the reaction mixture at a controlled temperature (see temperature optimization table below) for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and slowly add it to a cold aqueous solution of sodium sulfite to quench the excess sulfuryl chloride.
-
Separate the organic layer, wash it with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to obtain this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of 2-methylanthraquinone | 1. Inactive catalyst (due to moisture).2. Insufficient reaction temperature or time.3. Low-quality chlorinating agent. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or properly stored Lewis acid catalyst.2. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction for a longer duration.3. Use a freshly opened or purified bottle of sulfuryl chloride. |
| Formation of multiple products (isomers) | 1. The reaction temperature is too high, leading to a loss of selectivity.2. Incorrect stoichiometry of the chlorinating agent. | 1. Lower the reaction temperature to favor the formation of the thermodynamically more stable product.2. Carefully control the addition of the chlorinating agent to favor dichlorination. |
| Formation of monochlorinated product only | 1. Insufficient amount of chlorinating agent.2. Reaction time is too short. | 1. Increase the molar equivalents of the chlorinating agent.2. Extend the reaction time and continue monitoring by TLC. |
| Product is difficult to purify | 1. Presence of unreacted starting material and isomeric byproducts.2. Oily or tarry crude product. | 1. Utilize column chromatography with a carefully selected solvent system for better separation.2. Consider a pre-purification step, such as washing the crude product with a non-polar solvent to remove some impurities before column chromatography or recrystallization. |
Data Presentation
Table 1: Hypothetical Data for Temperature Optimization of the Dichlorination of 2-Methylanthraquinone
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity by HPLC (%) | Key Observations |
| 1 | 25 (Room Temp.) | 6 | 45 | 90 | Significant amount of monochlorinated product remains. |
| 2 | 40 (Reflux) | 6 | 65 | 85 | Increased conversion, but more isomeric byproducts observed. |
| 3 | 30 | 6 | 75 | 95 | Good balance between reaction rate and selectivity. |
| 4 | 30 | 8 | 80 | 94 | Higher yield with slightly more byproducts due to extended time. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the dichlorination step.
References
Catalyst selection for the synthesis of chlorinated anthraquinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated anthraquinones. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing chlorinated anthraquinones?
A1: The main catalytic methods involve electrophilic chlorination of anthraquinone derivatives. Two common industrial routes are:
-
Chlorination of Anthraquinone Sulfonic Acids: This method involves the replacement of a sulfonic acid group with chlorine. It typically uses nascent chlorine, generated in situ from a chlorate (e.g., sodium chlorate) and a chloride source (e.g., hydrochloric acid) in an acidic medium like sulfuric acid.[1][2] The reaction rate and yield can be significantly improved by using an inorganic ammonium salt, such as ammonium chloride, as a catalyst.[1]
-
Chlorination of Nitroanthraquinones: This route offers an alternative that avoids the use of mercury catalysts, which were historically used in the sulfonation route.[3][4] A common method is the reaction of a nitroanthraquinone with a pre-formed chlorinating reagent like tetrachlorophenylphosphine at high temperatures.[3][4]
Q2: How does an ammonium chloride catalyst function in the chlorination of anthraquinone sulfonic acids?
A2: Ammonium chloride is believed to act as a catalyst by being converted to nitrogen trichloride (NCl₃) under the reaction conditions. At temperatures around 100°C, NCl₃ decomposes to generate highly reactive atomic chlorine and nitrogen.[1] This process increases the efficiency of the chlorination. For maximum effect, the ammonium salt should be added slowly throughout the reaction to synchronize the generation of nascent chlorine with its consumption by the anthraquinone nucleus.[1]
Q3: What is a key advantage of using nitroanthraquinones as starting materials?
A3: A significant advantage is the avoidance of heavy metals.[3] Traditional methods for preparing 1-chloroanthraquinone often start with the sulfonation of anthraquinone, which historically used mercury as a locating agent.[3][4] Synthesizing chloroanthraquinones from nitroanthraquinones provides a mercury-free alternative, which simplifies product purification, reduces environmental impact, and improves product quality.[3]
Q4: Can anthraquinone be chlorinated directly?
A4: Direct chlorination of the unsubstituted anthraquinone ring is challenging due to its deactivation by the carbonyl groups. However, substituted anthraquinones with activating groups (e.g., hydroxyl, amino) can undergo direct chlorination. For instance, 1-hydroxyanthraquinone can be chlorinated in an inert aromatic solvent like nitrobenzene in the presence of a neutralizing agent (e.g., anhydrous sodium carbonate) to capture the HCl produced.
Troubleshooting Guide
Q1: My yield of chloroanthraquinone is lower than expected in the nascent chlorine method. What are the possible causes and solutions?
A1: Low yields in this process can stem from several factors:
-
Loss of Gaseous Chlorine: If the chlorinating agent (e.g., a solution of sodium chlorate) is added too quickly or the reaction mixture is boiled too vigorously, nascent chlorine can escape from the condenser before it has a chance to react.[2]
-
Solution: Add the chlorate solution dropwise over a prolonged period (e.g., several hours) and maintain a gentle reflux.[2]
-
-
Incomplete Reaction: The reaction may not have gone to completion. In large-scale equipment, reaction times can be significantly longer than in the lab due to mixing inefficiencies.[1]
-
Solution: Ensure efficient stirring, especially as the product precipitates.[2] For the catalytic method, add the ammonium salt catalyst slowly and continuously throughout the reaction to maintain a steady rate.[1] A comparison of catalyzed vs. uncatalyzed reactions shows a significant yield increase (e.g., from ~80-88% to >95%) with the addition of an ammonium chloride catalyst.[1]
-
-
Sub-optimal Acidity: The concentration of sulfuric acid is critical. The catalytic effect of ammonium chloride is most pronounced in a sulfuric acid concentration range of 5-25%.[1]
-
Solution: Carefully control the concentration of sulfuric acid in your reaction medium.
-
Q2: I am observing the formation of dichlorinated or other polychlorinated byproducts. How can I improve the selectivity for the monochlorinated product?
A2: Over-chlorination is a classic issue in electrophilic aromatic substitution.
-
Cause: Excess chlorinating agent or prolonged reaction times can lead to a second chlorination event. The initial chloro-substituent is deactivating but directs incoming electrophiles to other positions on the ring, making polychlorination possible.
-
Solution 1 (Stoichiometry): Carefully control the stoichiometry of your chlorinating agent. Use only a slight excess of the chlorate relative to the anthraquinone sulfonic acid.
-
Solution 2 (Reaction Time): Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated species.
-
Solution 3 (Temperature): Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.
-
Q3: The reaction is foaming excessively, making it difficult to control. What can I do?
A3: Foaming can occur, particularly towards the end of the reaction when a significant amount of product has precipitated.[2]
-
Cause: The combination of gas evolution (chlorine) and the presence of fine solid particles can lead to a stable foam.
Q4: How can I control the position of chlorination (regioselectivity)?
A4: Regioselectivity is determined by the directing effects of the substituents on the anthraquinone ring.
-
In the Sulfonic Acid Method: The position of the incoming chlorine atom is predetermined by the location of the sulfonic acid group it replaces. For example, starting with potassium anthraquinone-α-sulfonate will yield α-chloroanthraquinone.[2]
-
In the Nitroanthraquinone Method: Similarly, the starting isomer of nitroanthraquinone dictates the final product. For example, 1-nitroanthraquinone yields 1-chloroanthraquinone, and 2-nitroanthraquinone yields 2-chloroanthraquinone.[3][4]
-
In Enzymatic Systems: Biological catalysts like halogenase enzymes can exhibit high regioselectivity, targeting specific positions on the anthraquinone scaffold based on the enzyme's active site geometry.[5]
Data Presentation
Table 1: Comparison of Catalytic Methods for Monochloroanthraquinone Synthesis
| Starting Material | Catalyst/Reagent System | Catalyst Loading | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Anthraquinone-1-sulfonic acid | NaClO₃ / HCl (Nascent Cl₂) | None | Boiling | >4 | 88.1 | [1] |
| Anthraquinone-1-sulfonic acid | NaClO₃ / HCl / NH₄Cl | ~2% (w/w vs. acid) | Boiling | 4 | 99.7 | [1] |
| 1-Nitroanthraquinone | Tetrachlorophenylphosphine | N/A (Reagent) | 170 | 5 | ~83% (unspecified) | [6] |
| 2-Nitroanthraquinone | Tetrachlorophenylphosphine | N/A (Reagent) | 170 | 5 | 83.0 | [6] |
Note: Yields are highly dependent on specific reaction conditions and scale. This table provides a comparative overview based on reported data.
Experimental Protocols & Workflows
Protocol 1: Catalytic Synthesis of 1-Chloroanthraquinone from Potassium Anthraquinone-α-sulfonate
This protocol is adapted from a patented procedure demonstrating the effect of an ammonium chloride catalyst.[1]
Reagents:
-
Potassium anthraquinone-1-sulfonate
-
Sodium chlorate (NaClO₃)
-
Hydrochloric acid (30% solution)
-
Ammonium chloride (NH₄Cl)
-
Sulfuric acid (e.g., 25%)
Procedure:
-
Prepare a slurry of anthraquinone-1-sulfonic acid in dilute sulfuric acid.
-
Prepare a separate solution of hydrochloric acid containing 0.5% to 3% ammonium chloride (based on the weight of the sulfonic acid).[1]
-
Heat the sulfonic acid slurry to boiling (approx. 102-104°C).
-
Slowly and uniformly add the hydrochloric acid/ammonium chloride solution to the boiling slurry over a period of 4 hours.
-
Simultaneously, add a solution of sodium chlorate dropwise to generate nascent chlorine. The rate of addition should be controlled to match the rate of consumption.
-
After the addition is complete, continue to reflux for an additional hour to ensure the reaction goes to completion.
-
Cool the slurry to approximately 85°C and filter the precipitated product.
-
Wash the product thoroughly with hot water until the filtrate is acid-free.
-
Dry the final product, 1-chloroanthraquinone.
Protocol 2: Synthesis of 2-Chloroanthraquinone from 2-Nitroanthraquinone
This protocol is based on a patented mercury-free method.[3][6]
Reagents:
-
2-Nitroanthraquinone
-
Dichlorophenylphosphine
-
Phenylphosphonyl dichloride
-
Chlorine gas
-
Ethyl acetate (for extraction)
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Prepare the Chlorination Reagent: In a reaction flask, prepare a mixture of dichlorophenylphosphine and phenylphosphonyl dichloride. While stirring and maintaining the temperature at or below 30°C, pass chlorine gas through the solution until it turns from colorless to a light yellow transparent solution. This forms the tetrachlorophenylphosphine reagent in situ.[3]
-
Chlorination Reaction: To the freshly prepared reagent, add 2-nitroanthraquinone. Heat the mixture to 170°C and maintain this temperature for 4-6 hours.[3]
-
Workup: Cool the reaction mixture and cautiously dilute it with water.
-
Neutralize the mixture to a pH of 7 using a sodium hydroxide solution.[6]
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts and wash them with a saturated saline solution.
-
Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).
-
Isolation: Filter the solution and remove the solvent by vacuum distillation to yield a concentrated liquid.
-
Freeze the concentrated liquid to precipitate the 2-chloroanthraquinone crystals, which are then collected by filtration.[6]
Visualizations
Caption: Workflow for catalytic chlorination from anthraquinone sulfonic acid.
References
- 1. US3378572A - Chlorination of anthraquinone-sulfonic acids using nascent chlorine and an inorganicammonium salt(added slowly) in dilute sulfuric acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 4. CN101717329A - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]
- 5. Novel Anthraquinone Chlorination Contributes to Pigmentation and ATP Formation in Thermomyces dupontii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Anthraquinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of anthraquinones via Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental two-step process for synthesizing anthraquinones using Friedel-Crafts acylation?
The classical synthesis of anthraquinones involves a two-step process. The first step is the Friedel-Crafts acylation of an aromatic compound (like a substituted benzene) with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an o-benzoylbenzoic acid intermediate. The second step is the cyclization of this intermediate, usually with a strong acid like oleum, to yield the anthraquinone core.[1][2]
Q2: My reaction yield is very low. What are the most common causes?
Low yields in Friedel-Crafts acylation for anthraquinone synthesis can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.[3]
-
Substrate Reactivity: The nature of the substituent on the aromatic ring plays a crucial role. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) deactivate the ring, making the electrophilic aromatic substitution difficult and leading to low or no yield.[4][5] Conversely, electron-donating groups generally lead to higher yields and faster reaction times.[6][7]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product (the o-benzoylbenzoic acid) can form a stable complex with the catalyst, rendering it inactive.[3]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating. Excessively high temperatures can lead to side reactions and decomposition.
-
Poor Reagent Purity: Impurities in the phthalic anhydride or the aromatic substrate can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired anthraquinone.
Q3: I am observing the formation of multiple products. What could be the cause?
The formation of multiple products can be attributed to a lack of regioselectivity. In the case of substituted benzenes, the acylation can occur at different positions on the ring, leading to isomeric o-benzoylbenzoic acids and subsequently different anthraquinone derivatives. The choice of solvent can significantly influence the regioselectivity of the reaction.[8] For instance, in some acylations, non-polar solvents may favor one isomer while polar solvents favor another.
Q4: Are there greener alternatives to the traditional AlCl₃ catalyst?
Yes, several greener alternatives have been explored to mitigate the environmental concerns associated with traditional Lewis acids. These include:
-
Alum (KAl(SO₄)₂·12H₂O): This inexpensive and readily available catalyst can be used in aqueous media, offering a more environmentally friendly procedure.[6][7][9]
-
Montmorillonite Clays: These solid acid catalysts can be used under solventless conditions and offer good to moderate yields.
-
Zeolites: Modified zeolites have been shown to be effective catalysts for the one-pot synthesis of anthraquinone from benzene and phthalic anhydride.[10]
-
Ionic Liquids: Certain ionic liquids have been investigated as both catalysts and solvents for this reaction, showing promising results.[11]
-
Deep Eutectic Solvents: A mixture of choline chloride and zinc chloride has been used as a dual-function catalyst and green solvent.[12]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation for anthraquinone synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Moisture Contamination | Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst | Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst appears clumpy or discolored, it may be deactivated. |
| Deactivated Aromatic Substrate | If your aromatic substrate has strongly electron-withdrawing groups, consider using a more reactive derivative if possible. Alternatively, harsher reaction conditions (higher temperature, longer reaction time, stronger Lewis acid) may be required, but be mindful of potential side reactions. |
| Insufficient Catalyst | For the reaction between phthalic anhydride and an aromatic compound, a stoichiometric amount (or even a slight excess) of the Lewis acid catalyst is often necessary. A common molar ratio is approximately 2.1 molar equivalents of AlCl₃ to phthalic anhydride.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed. Some reactions may require initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider increasing the reaction time or temperature. |
| Product Loss During Workup | The workup procedure is critical. Quenching the reaction mixture by pouring it onto a mixture of ice and concentrated hydrochloric acid can help break up the aluminum chloride complex and minimize emulsion formation.[13] |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity | The choice of solvent can significantly influence the regioselectivity. Experiment with different solvents, ranging from non-polar (e.g., dichloromethane, carbon disulfide) to polar (e.g., nitrobenzene), to favor the formation of the desired isomer.[8] |
| Isomerization | In some cases, product isomerization can occur under the reaction conditions. It may be beneficial to run the reaction at a lower temperature to favor the kinetic product or at a higher temperature for a longer duration to favor the thermodynamic product. |
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic methodologies for anthraquinones. Note: Direct comparison of yields should be approached with caution due to variations in reaction scales, analytical methods, and optimization levels reported in the literature.
Table 1: Comparison of Catalysts for Anthraquinone Synthesis
| Catalyst | Aromatic Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| AlCl₃/NaCl melt | Substituted Benzenes | - | 30 min | 30 | [1] |
| Alum (25 mol%) | Toluene | Water | 60 min | 92 | [6][9] |
| Alum (25 mol%) | Benzene | Water | 90 min | 85 | [6][9] |
| Alum (25 mol%) | Chlorobenzene | Water | 120 min | 70 | [6][9] |
| Montmorillonite Clay | Substituted Benzenes | Solventless | - | 75-85 | [1] |
| Hβ Zeolite (modified) | Benzene | - | - | 94.25 (selectivity) | [14] |
| [Emim]Br-AlCl₃ | Benzene | - | 3h | 88.4 | [11] |
| FeCl₃·6H₂O (10 mol%) | Anisole | TAAIL | 24h | 65-94 | [15][16] |
Table 2: Effect of Substituents on Yield using Alum in Water
| Aromatic Substrate | Reaction Time (min) | Yield (%) | Reference |
| Benzene | 90 | 85 | [6][9] |
| Toluene | 60 | 92 | [6][9] |
| Ethylbenzene | 60 | 90 | [6][9] |
| Anisole | 60 | 96 | [6][9] |
| Chlorobenzene | 120 | 70 | [6][9] |
| Bromobenzene | 120 | 72 | [6][9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃
This protocol describes a general procedure for the synthesis of an o-benzoylbenzoic acid derivative.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler).
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (2.1 molar equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Addition of Phthalic Anhydride: Add phthalic anhydride (1.0 molar equivalent) to the stirred suspension.
-
Addition of Aromatic Substrate: Cool the mixture in an ice bath. Slowly add the aromatic substrate (1.0 molar equivalent) dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified time (typically 30 minutes to a few hours), monitoring the progress by TLC.
-
Workup: Carefully pour the cooled reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude o-benzoylbenzoic acid can then be used in the subsequent cyclization step.
Protocol 2: Greener Synthesis of Anthraquinones using Alum in Water
This protocol is adapted from a method using alum as a catalyst in an aqueous medium.[6][7][9]
-
Mixing Reactants: In a single-neck round-bottom flask, mix phthalic anhydride (1 mmol), the substituted benzene (1.1 mmol), and water (5 mL).
-
Catalyst Addition: Add alum (KAl(SO₄)₂·12H₂O) (25 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 60-120 minutes), monitoring the progress by TLC.
-
Extraction: After completion of the reaction, extract the mixture with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired anthraquinone derivative.
Visualizations
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Caption: General experimental workflow for the two-step synthesis of anthraquinones.
Caption: Interaction between the Lewis acid catalyst and the product in Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Study on Friedel-Crafts Acylation of Benzene with Phthalic Anhydride Catalyzed by Ionic Liquids - Dissertation [m.dissertationtopic.net]
- 12. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. DSpace [open.bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 16. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Over-chlorination of 2-Methylanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of 2-methylanthraquinone. Our goal is to help you achieve high selectivity for the desired mono-chlorinated product while minimizing the formation of over-chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the monochlorination of 2-methylanthraquinone?
The primary and desired product of the selective monochlorination of 2-methylanthraquinone is 1-chloro-2-methylanthraquinone. This reaction is a typical electrophilic aromatic substitution.[1]
Q2: What are the common over-chlorination byproducts?
Over-chlorination leads to the formation of dichlorinated and potentially trichlorinated derivatives of 2-methylanthraquinone. The exact isomeric composition of these byproducts can vary depending on the reaction conditions.
Q3: What are the main factors that lead to over-chlorination?
Several factors can contribute to the formation of multiple chlorinated products:
-
High Molar Ratio of Chlorinating Agent: An excess of the chlorinating agent relative to the 2-methylanthraquinone substrate increases the statistical probability of multiple chlorination events.
-
High Reaction Temperature: Elevated temperatures can increase the reaction rate but often decrease selectivity, favoring the formation of thermodynamically stable, more highly chlorinated products.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can lead to the further chlorination of the desired mono-chloro product.
-
Choice of Catalyst and Solvent: The nature of the catalyst and solvent can significantly influence the reactivity of the chlorinating species and the regioselectivity of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chlorination of 2-methylanthraquinone.
Problem 1: Low yield of 1-chloro-2-methylanthraquinone and significant formation of dichlorinated byproducts.
This is a classic sign of over-chlorination. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Excessive Molar Ratio of Chlorinating Agent | Carefully control the stoichiometry. Start with a 1:1 molar ratio of 2-methylanthraquinone to the chlorinating agent (e.g., sulfuryl chloride or chlorine). A slight excess of the substrate can sometimes favor monochlorination. |
| High Reaction Temperature | Optimize the reaction temperature. For the chlorination with sulfuryl chloride in nitrobenzene, a temperature of around 100°C is recommended.[1] Lowering the temperature may improve selectivity, although it might require longer reaction times. |
| Extended Reaction Time | Monitor the reaction progress closely using analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product. |
| Inappropriate Catalyst or Solvent | If using chlorine gas, an iodine catalyst can be employed.[1] The reaction of 2-methylanthraquinone with chlorine in the presence of iodine has been reported to yield approximately 60% of 1-chloro-2-methylanthraquinone.[1] For other systems, consider screening different Lewis acid catalysts and solvents to optimize for monochlorination. |
Problem 2: Difficulty in separating 1-chloro-2-methylanthraquinone from unreacted starting material and byproducts.
Effective separation is crucial for obtaining a pure product.
| Potential Cause | Recommended Solution |
| Similar Polarity of Products | Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and a carefully selected eluent system. A gradient elution might be necessary to achieve good separation. |
| Co-crystallization | If purification is attempted by recrystallization, the presence of impurities can sometimes lead to co-crystallization. It is advisable to first perform a crude purification by column chromatography before a final recrystallization step. |
Experimental Protocols
Selective Monochlorination of 2-Methylanthraquinone using Sulfuryl Chloride
This protocol is based on established methods for the chlorination of anthraquinones.[1]
Materials:
-
2-Methylanthraquinone
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrobenzene (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Anhydrous magnesium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylanthraquinone (1 equivalent) in nitrobenzene.
-
Heat the mixture to approximately 100°C.
-
Slowly add sulfuryl chloride (1 equivalent) dropwise to the heated solution over a period of 30 minutes.
-
Maintain the reaction mixture at 100°C and monitor the progress of the reaction by TLC or GC-MS.
-
Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain pure 1-chloro-2-methylanthraquinone.
Analytical Method: GC-MS for Reaction Monitoring
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Dilute with a suitable solvent (e.g., dichloromethane).
-
Inject 1 µL into the GC-MS.
By monitoring the disappearance of the 2-methylanthraquinone peak and the appearance of the 1-chloro-2-methylanthraquinone peak, along with any potential dichloro- byproducts, the reaction can be effectively tracked.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data)
The following table illustrates the expected trend of product distribution based on the general principles of electrophilic aromatic substitution. Actual experimental results should be used to populate such a table for specific reaction systems.
| Entry | Temperature (°C) | Molar Ratio (2-MAQ : Cl₂) | Reaction Time (h) | Yield of 1-chloro-2-MAQ (%) | Yield of dichloro-2-MAQ (%) |
| 1 | 80 | 1 : 1 | 4 | 75 | 10 |
| 2 | 100 | 1 : 1 | 2 | 65 | 20 |
| 3 | 120 | 1 : 1 | 2 | 50 | 35 |
| 4 | 100 | 1 : 1.2 | 2 | 55 | 30 |
| 5 | 100 | 1.2 : 1 | 3 | 80 | 5 |
2-MAQ: 2-Methylanthraquinone
Visualizations
Chlorination Pathway of 2-Methylanthraquinone
References
Technical Support Center: Synthesis of 1,3-Dichloro-2-methylanthraquinone
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-Dichloro-2-methylanthraquinone. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address challenges that may be encountered during scale-up and execution of the synthesis.
Experimental Protocols
The synthesis of this compound is presented here as a two-step process. The first step is the well-established synthesis of the precursor, 2-methylanthraquinone, via a Friedel-Crafts acylation followed by cyclization. The second step involves the direct chlorination of this precursor.
Step 1: Synthesis of 2-Methylanthraquinone
This procedure is based on the established method of reacting phthalic anhydride with toluene, followed by acid-catalyzed cyclization.
-
Part A: Friedel-Crafts Acylation to form 2-(4-Methylbenzoyl)benzoic Acid
-
Reaction Setup: Equip a 1 L three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl evolution).
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.5 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Reactants: Dissolve phthalic anhydride (1.0 eq) and toluene (1.1 eq) in the chosen solvent and add this solution dropwise to the stirred AlCl₃ suspension over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of phthalic anhydride.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid (HCl). This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-(4-methylbenzoyl)benzoic acid.
-
-
Part B: Cyclization to form 2-Methylanthraquinone
-
Reaction Setup: Place the crude 2-(4-methylbenzoyl)benzoic acid (1.0 eq) into a flask equipped with a stirrer and a condenser.
-
Acid Addition: Add fuming sulfuric acid (20% SO₃) or polyphosphoric acid (PPA) to the flask.[1][2]
-
Heating: Heat the mixture to 120-130 °C for 2-3 hours.[1] The solution should become a clear, deep red.
-
Work-up: Allow the reaction to cool to room temperature and then carefully pour it onto crushed ice. The product will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with hot water until the filtrate is neutral, and then wash with a dilute sodium hydroxide solution to remove any unreacted starting material. Finally, wash again with water. Dry the resulting pale-tan solid in a vacuum oven. The product is typically of high purity but can be recrystallized from ethanol or toluene if needed.[1]
-
Step 2: Chlorination of 2-Methylanthraquinone
This representative procedure is based on general methods for the chlorination of anthraquinone derivatives. The selectivity for the 1,3-dichloro product may depend heavily on the specific conditions and catalyst used.
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, condenser, and gas inlet tube, place 2-methylanthraquinone (1.0 eq) and a suitable solvent (e.g., glacial acetic acid or a chlorinated hydrocarbon).
-
Catalyst Addition: Add a catalyst, such as iodine or ferric chloride (FeCl₃), to the suspension.
-
Chlorination: Heat the mixture to 80-100 °C. Bubble chlorine gas (Cl₂) through the stirred suspension or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise. Monitor the reaction progress closely using TLC or HPLC.
-
Reaction Completion: The reaction time will vary, but it should be continued until the desired level of dichlorination is achieved, taking care to minimize the formation of over-chlorinated byproducts.
-
Isolation and Purification: Cool the reaction mixture. If the product precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product will likely be a mixture of the starting material, monochlorinated, and various dichlorinated isomers. Purification is critical and can be achieved by fractional crystallization from a suitable solvent (e.g., n-butanol, toluene) or by column chromatography on silica gel.[3]
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis. Note that yields are representative and can vary based on scale and experimental conditions.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Molar Ratio (R1:R2:Cat) | Temperature | Time | Expected Yield |
| 1A: Friedel-Crafts Acylation | Phthalic Anhydride | Toluene | Aluminum Chloride (AlCl₃) | 1 : 1.1 : 1.5 | 0 °C to RT | 4-6 h | 90-95% |
| 1B: Cyclization | 2-(4-Methylbenzoyl)benzoic Acid | - | Fuming Sulfuric Acid | - | 120-130 °C | 2-3 h | 85-90% |
| 2: Chlorination | 2-Methylanthraquinone | Chlorine (or SO₂Cl₂) | Iodine or FeCl₃ | 1 : ~2.2 : 0.05 | 80-100 °C | 4-8 h | 50-60% |
Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis and scale-up of this compound.
Q1: My yield of 2-(4-methylbenzoyl)benzoic acid in the Friedel-Crafts step is low. What could be the cause?
A1: Low yields in Friedel-Crafts acylations are often due to a few key factors:
-
Moisture: The catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Moisture will deactivate the catalyst.
-
Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is required because it complexes with both the acylating agent and the ketone product.[4] Ensure at least 1.5 equivalents are used for optimal results.
-
Reaction Temperature: While the initial addition should be done at a low temperature (0-5 °C) to control the exothermic reaction, allowing the reaction to proceed at room temperature ensures it goes to completion. Insufficient reaction time or temperature can lead to incomplete conversion.
Q2: During the cyclization step, my product is a dark, impure solid, and the yield is poor.
A2: This is a common issue when using strong dehydrating acids like fuming sulfuric acid.
-
Incorrect Acid Concentration: Using concentrated sulfuric acid instead of fuming sulfuric acid can result in an incomplete reaction and a lower yield. The additional SO₃ in fuming acid is crucial for efficient dehydration.[1]
-
Overheating/Charring: Excessive temperatures (>140 °C) or prolonged heating can lead to charring and the formation of sulfonated byproducts, resulting in a dark, impure product.
-
Incomplete Quenching/Neutralization: Ensure the product is thoroughly washed with water to remove all acid residues. A final wash with a dilute base (like sodium bicarbonate or ammonia solution) is essential to remove any remaining acidic impurities and unreacted starting material.[1]
Q3: The chlorination of 2-methylanthraquinone produces a mixture of products, not just the 1,3-dichloro isomer. How can I improve selectivity?
A3: Achieving specific regioselectivity in direct chlorination can be challenging. The formation of a product mixture containing starting material, 1-chloro-2-methylanthraquinone, and other dichloro isomers is highly likely.
-
Control Stoichiometry: Carefully control the amount of chlorinating agent used. Using a slight excess (e.g., 2.2 equivalents) is necessary for dichlorination, but a large excess will lead to tri- and tetra-chlorinated products.
-
Catalyst Choice: The Lewis acid catalyst (e.g., FeCl₃, I₂) plays a key role in activating the anthraquinone ring for electrophilic substitution. Experimenting with different catalysts may influence the isomer distribution.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. Glacial acetic acid is a common choice, but other solvents like nitrobenzene or chlorinated hydrocarbons could be explored.
-
Temperature Control: Lowering the reaction temperature may increase selectivity but will also decrease the reaction rate. A balance must be found to achieve the desired product distribution in a reasonable timeframe.
Q4: How should I purify the final this compound from the isomeric mixture?
A4: Purification is the most critical and challenging step.
-
Fractional Crystallization: Isomers often have slightly different solubilities in various solvents. A systematic fractional crystallization approach using solvents like toluene, xylene, or alcohols (n-butanol, ethanol) can be effective for enrichment.
-
Column Chromatography: For laboratory-scale purification and to obtain high-purity material, column chromatography on silica gel is the most effective method. A gradient elution system, for example, using a mixture of hexane and ethyl acetate, can separate the isomers based on their polarity. HPLC is a primary tool for analyzing the purity of the fractions.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): For larger scale purification without solid-phase adsorbents, HSCCC is a powerful technique that has been successfully used to separate other anthraquinone mixtures.[6][7]
Q5: What are the main challenges when scaling up this synthesis?
A5:
-
Heat Management: Both the Friedel-Crafts acylation and the acid-catalyzed cyclization are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and byproduct formation. A jacketed reactor with controlled cooling is essential.
-
Reagent Addition: The slow, controlled addition of reagents is crucial, especially during the Friedel-Crafts reaction and the quenching step.
-
Mixing: Effective stirring is necessary to ensure homogeneity, particularly in the viscous sulfuric acid mixture during cyclization and in the heterogeneous chlorination reaction.
-
HCl Gas Evolution: The Friedel-Crafts step releases significant amounts of HCl gas. An efficient scrubbing system is mandatory for safety and environmental compliance.
Visualizations
The following diagrams illustrate the synthetic pathway and the general experimental workflow for producing this compound.
Caption: Overall two-step synthetic pathway.
Caption: Step-by-step experimental workflow.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4379092A - Process for the preparation of anthraquinone and its substituted derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Separation methods for anthraquinone related anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Managing reaction byproducts in 1,3-Dichloro-2-methylanthraquinone synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,3-Dichloro-2-methylanthraquinone.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the chlorination of 2-methylanthraquinone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dichlorinated Product | - Incomplete reaction. | - Increase reaction time or temperature. - Ensure the chlorinating agent is fresh and active. |
| - Sub-optimal ratio of reactants. | - Titrate the starting material with the chlorinating agent to determine the optimal stoichiometry. | |
| Formation of Multiple Isomers | - Lack of regioselectivity in the chlorination reaction. | - Modify the solvent system to influence isomer distribution. - Experiment with different chlorinating agents (e.g., sulfuryl chloride, N-chlorosuccinimide). |
| - Reaction temperature is too high, leading to less selective chlorination. | - Lower the reaction temperature and monitor the reaction progress closely using TLC or HPLC. | |
| Over-chlorination (Formation of Tri- or Tetra-chlorinated Byproducts) | - Excess of chlorinating agent. | - Carefully control the stoichiometry of the chlorinating agent. - Add the chlorinating agent portion-wise to the reaction mixture. |
| - Prolonged reaction time. | - Monitor the reaction closely and quench it as soon as the desired product is the major component. | |
| Difficulty in Purifying the Final Product | - Presence of multiple isomers with similar physical properties. | - Employ fractional crystallization using different solvent systems. - Utilize high-performance liquid chromatography (HPLC) for separation. |
| - Co-precipitation of starting material and product. | - Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 2-methylanthraquinone.[1][2] The synthesis involves the direct chlorination of the 2-methylanthraquinone backbone.
Q2: What are the likely isomeric byproducts in this synthesis?
A2: During the dichlorination of 2-methylanthraquinone, a mixture of isomers is likely to be formed. Besides the desired this compound, other possible isomers include 1,2-dichloro-2-methylanthraquinone, 1,4-dichloro-2-methylanthraquinone, and other positional isomers. The formation of mono-chlorinated (1-chloro-2-methylanthraquinone and 3-chloro-2-methylanthraquinone) and tri-chlorinated species is also possible depending on the reaction conditions.
Q3: How can I monitor the progress of the chlorination reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A comparison of the reaction mixture to the starting material (2-methylanthraquinone) and, if available, an analytical standard of the desired product will show the consumption of the reactant and the formation of the product and byproducts.
Q4: What purification techniques are most effective for isolating this compound from its isomers?
A4: The separation of dichlorinated isomers can be challenging due to their similar physical properties.[3] Fractional crystallization from a suitable solvent system is a common first step. For higher purity, preparative HPLC is often necessary. Column chromatography with a suitable stationary and mobile phase can also be employed.
Q5: Are there any safety precautions I should take during this synthesis?
A5: Yes. Chlorinating agents are often corrosive and toxic. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Care should be taken when handling concentrated acids, which are often used as catalysts or solvents in chlorination reactions.
Experimental Protocols
Protocol 1: Chlorination of 2-Methylanthraquinone
This protocol describes a general procedure for the chlorination of 2-methylanthraquinone. The exact conditions, such as temperature, reaction time, and stoichiometry, may need to be optimized.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 2-methylanthraquinone in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Addition of Chlorinating Agent : While stirring, add the chlorinating agent (e.g., a solution of sodium chlorate in hydrochloric acid, or sulfuryl chloride) dropwise to the reaction mixture at a controlled temperature.[4][5]
-
Reaction Monitoring : Monitor the reaction progress by TLC or HPLC until the desired level of conversion is achieved.
-
Workup : Quench the reaction by pouring the mixture into cold water. The crude product will precipitate.
-
Isolation : Collect the precipitate by filtration and wash it thoroughly with water to remove any residual acid.
-
Drying : Dry the crude product under vacuum.
-
Purification : Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a mixture of solvents). For higher purity, preparative HPLC may be required.
Visualizations
References
- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]
- 2. 2-methylanthraquinone,2-methylanthraquinone Manufacturers,2-methy lanthraquinone suppliers [2-methylanthraquinone.com]
- 3. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,3-Dichloro-2-methylanthraquinone and 1-Chloro-2-methylanthraquinone in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of precursors is a critical determinant of success in the synthesis of novel dye molecules and chromophoric compounds. Among the vast array of intermediates, chlorinated methylanthraquinones serve as pivotal building blocks for a range of high-performance dyes, particularly in the disperse and vat dye classes. This guide provides an objective comparison between two such intermediates: 1,3-dichloro-2-methylanthraquinone and 1-chloro-2-methylanthraquinone, focusing on their reactivity, potential applications in dye synthesis, and the characteristics of the resulting products. While direct comparative experimental data is scarce in publicly available literature, this guide leverages established principles of organic chemistry and representative synthetic protocols to offer valuable insights for researchers in the field.
Chemical Structures and Physical Properties
A fundamental comparison begins with the structural and physical characteristics of the two compounds.
| Property | 1-Chloro-2-methylanthraquinone | This compound |
| CAS Number | 129-35-1 | 18018-09-2 |
| Molecular Formula | C₁₅H₉ClO₂ | C₁₅H₈Cl₂O₂ |
| Molecular Weight | 256.68 g/mol | 291.13 g/mol |
| Appearance | Pale yellow crystalline solid | Yellow crystalline solid |
| Melting Point | 170-172 °C | 204-206 °C |
| Solubility | Soluble in hot aromatic hydrocarbons, nitrobenzene; sparingly soluble in alcohols | Soluble in hot aromatic hydrocarbons, nitrobenzene; sparingly soluble in alcohols |
Reactivity in Dye Synthesis: A Comparative Analysis
The primary utility of chlorinated anthraquinones in dye synthesis lies in the reactivity of the chlorine atoms, which serve as leaving groups in nucleophilic aromatic substitution reactions. These reactions, often catalyzed by copper (Ullmann condensation), allow for the introduction of amino, phenoxy, or other chromophoric or auxochromic groups.
1-Chloro-2-methylanthraquinone possesses a single reactive chlorine atom at the 1-position. The anthraquinone core, being electron-withdrawing, activates the chlorine atom towards nucleophilic attack. This monofunctional nature makes it an ideal precursor for straightforward condensation reactions to produce dyes with a well-defined structure. A prominent example is its use as an intermediate in the synthesis of pyranthrone vat dyes, such as Vat Orange 9.
This compound , on the other hand, presents two reactive chlorine atoms at the 1- and 3-positions. This bifunctionality opens up possibilities for creating more complex dye structures through sequential or double substitution reactions. However, the reactivity of the two chlorine atoms is not identical. The chlorine at the 1-position is generally more activated towards nucleophilic substitution due to the stronger electron-withdrawing influence of the adjacent carbonyl group. The chlorine at the 3-position is less activated. This differential reactivity can be exploited for stepwise synthesis, allowing for the introduction of two different substituents. Alternatively, under harsh reaction conditions, both chlorine atoms can be substituted, potentially leading to cross-linked or polymeric dye structures.
The presence of a second chlorine atom in the 3-position also electronically influences the reactivity at the 1-position, though this effect is generally less pronounced than the activation provided by the quinone system itself.
Performance in Dye Synthesis: A Hypothetical Comparison
In the absence of direct comparative studies, we can extrapolate the likely performance of these two precursors in the synthesis of a hypothetical disperse dye via reaction with an aromatic amine.
| Parameter | 1-Chloro-2-methylanthraquinone | This compound |
| Reaction Stoichiometry | 1:1 molar ratio with a monoamine nucleophile. | Can react in a 1:1 or 1:2 molar ratio with a monoamine nucleophile, depending on the desired product and reaction conditions. |
| Product Profile | A single, well-defined monosubstituted product. | Can yield a mixture of mono- (at the 1-position) and disubstituted products, requiring careful control of reaction conditions for selectivity. |
| Reaction Conditions | Standard Ullmann condensation conditions are typically effective. | May require more forcing conditions (higher temperature, longer reaction time) to achieve disubstitution. Selective monosubstitution would require milder conditions. |
| Yield and Purity | Generally high yields of a pure product can be achieved with relative ease. | Yields of a specific product (mono- or di-substituted) may be lower due to the potential for mixed products. Purification can be more challenging. |
| Properties of Resulting Dye | The properties of the resulting dye are determined by the single introduced substituent. | The properties of the resulting dye can be tuned by the introduction of one or two substituents, potentially leading to deeper shades and different fastness properties. |
Experimental Protocols
Synthesis of a Vat Dye Intermediate from 1-Chloro-2-methylanthraquinone (Adapted from a protocol for the bromo-analog)
This protocol outlines the Ullmann condensation, a key reaction for this class of compounds.
Reaction: Dimerization of 1-chloro-2-methylanthraquinone to form a precursor to Vat Orange 9.
Materials:
-
1-chloro-2-methylanthraquinone
-
Copper powder (activated)
-
High-boiling inert solvent (e.g., nitrobenzene or o-dichlorobenzene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
A reaction flask is charged with 1-chloro-2-methylanthraquinone and the inert solvent under an inert atmosphere.
-
Activated copper powder is added to the mixture.
-
The reaction mixture is heated to a high temperature (typically 180-220 °C) and stirred vigorously for several hours.
-
The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product is purified by washing with organic solvents to remove unreacted starting material and byproducts, followed by recrystallization or soxhlet extraction.
Hypothetical Synthesis of a Disperse Dye from this compound
This protocol describes a plausible synthesis of a simple disperse dye.
Reaction: Nucleophilic aromatic substitution of this compound with p-toluidine.
Materials:
-
This compound
-
p-Toluidine
-
Copper(I) iodide (catalyst)
-
Potassium carbonate (base)
-
High-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone)
-
Inert gas (Nitrogen or Argon)
Procedure for Monosubstitution:
-
In a reaction flask under an inert atmosphere, this compound (1 equivalent), p-toluidine (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (1.5 equivalents) are suspended in the solvent.
-
The mixture is heated to a moderate temperature (e.g., 120-140 °C) and stirred for a specified time.
-
The reaction is monitored by TLC to observe the consumption of the starting material and the formation of the monosubstituted product.
-
Once the desired conversion is achieved, the reaction is cooled and the product is isolated by pouring the mixture into water and filtering the precipitate.
-
The crude product is purified by column chromatography to separate the desired monosubstituted dye from unreacted starting material and any disubstituted byproduct.
Procedure for Disubstitution:
-
Similar to the monosubstitution procedure, but with an excess of p-toluidine (e.g., 2.5 equivalents) and potassium carbonate (e.g., 3 equivalents).
-
The reaction is carried out at a higher temperature (e.g., 160-180 °C) and for a longer duration to facilitate the substitution of both chlorine atoms.
-
Workup and purification are performed as described above.
Visualizing the Synthesis Pathways
Reactivity Under the Microscope: A Comparative Analysis of Dichlorinated and Monochlorinated Methylanthraquinones
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the chemical reactivity of dichlorinated versus monochlorinated methylanthraquinones is presented for researchers, scientists, and professionals in drug development. This guide synthesizes theoretical principles of organic chemistry to offer a comparative framework, addressing a notable gap in direct experimental comparisons within publicly accessible literature. While direct, side-by-side quantitative data remains elusive, this guide extrapolates expected reactivity based on foundational reaction mechanisms and substituent effects.
The reactivity of chlorinated methylanthraquinones is of significant interest in the synthesis of various dyes, pigments, and pharmaceutical intermediates. The number and position of chlorine atoms, alongside the methyl group, play a crucial role in determining the molecule's susceptibility to nucleophilic attack, a common pathway for functionalization.
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for the functionalization of chlorinated anthraquinones is nucleophilic aromatic substitution (SNAr). This mechanism is favored in aromatic systems bearing potent electron-withdrawing groups, such as the carbonyl and chloro groups present in these molecules.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the reaction rate.
Comparative Reactivity Analysis
The reactivity of a chlorinated methylanthraquinone in an SNAr reaction is predominantly influenced by the electronic effects of its substituents. Both chlorine and methyl groups exert inductive and resonance effects that alter the electron density of the anthraquinone ring system.
Electronic Effects of Substituents:
-
Chlorine: As a halogen, chlorine is strongly electron-withdrawing through its inductive effect (-I) due to its high electronegativity. This effect deactivates the ring towards electrophilic attack but, crucially, activates it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1]
-
Methyl Group: The methyl group is a weak electron-donating group through an inductive effect (+I).[2] This property generally deactivates the aromatic ring towards nucleophilic substitution.
Based on these principles, a comparison of reactivity can be inferred:
| Feature | Monochlorinated Methylanthraquinone | Dichlorinated Methylanthraquinone | Rationale |
| Overall Reactivity | Less Reactive | More Reactive | The presence of a second electron-withdrawing chlorine atom further depletes the electron density of the aromatic ring, making it more electrophilic and better able to stabilize the negative charge of the Meisenheimer intermediate. |
| Activation Energy | Higher | Lower | A more stable intermediate implies a lower activation energy for the rate-determining step of the SNAr reaction. |
| Influence of Methyl Group | The electron-donating nature of the methyl group slightly counteracts the activating effect of the single chlorine atom. | The deactivating effect of the methyl group is likely outweighed by the strong activating effect of two chlorine atoms. | The net electronic effect is a sum of the contributions from all substituents. |
Hypothetical Experimental Protocols
While direct comparative studies were not identified in the surveyed literature, a typical experimental setup to quantify the reactivity of these compounds would involve a competitive reaction or parallel reactions monitored over time.
Objective: To compare the rate of nucleophilic substitution of a monochlorinated methylanthraquinone (e.g., 1-chloro-2-methylanthraquinone) and a dichlorinated methylanthraquinone (e.g., 1,3-dichloro-2-methylanthraquinone) with a common nucleophile.
Materials:
-
1-chloro-2-methylanthraquinone
-
This compound
-
Nucleophile (e.g., sodium methoxide in methanol)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Internal standard for chromatography (e.g., decane)
-
Quenching solution (e.g., dilute hydrochloric acid)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In two separate, identical reaction vessels, dissolve equimolar amounts of the monochlorinated and dichlorinated methylanthraquinones in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Internal Standard: Add a precise amount of the internal standard to each reaction vessel.
-
Reaction Initiation: At time zero, add an equimolar amount of the nucleophile solution to each vessel simultaneously. Maintain the reactions at a constant temperature.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extraction: Extract the organic components from the quenched aliquot using the extraction solvent.
-
Analysis: Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the disappearance of the starting material and the appearance of the product over time relative to the internal standard. Plot the concentration of the starting material versus time for both reactions. The rate constants can be determined from the slopes of these plots, providing a quantitative comparison of reactivity.
Concluding Remarks
Based on established principles of physical organic chemistry, it is predicted that dichlorinated methylanthraquinones will exhibit greater reactivity towards nucleophilic aromatic substitution than their monochlorinated counterparts. This is attributed to the enhanced electrophilicity of the aromatic ring and greater stabilization of the Meisenheimer intermediate due to the presence of an additional electron-withdrawing chlorine atom. The weakly electron-donating methyl group is expected to have a modest deactivating effect in both cases. Experimental validation of this predicted reactivity trend would be a valuable contribution to the field.
References
Validation of analytical methods for 1,3-Dichloro-2-methylanthraquinone quantification
A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dichloro-2-methylanthraquinone
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of analytical methodologies for the quantification of this compound, a halogenated aromatic compound. The selection of an appropriate analytical technique is critical and is often dictated by factors such as the sample matrix, required sensitivity, and the availability of instrumentation. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds structurally similar to this compound, supported by a summary of validation parameters from various studies.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the typical performance characteristics of HPLC and GC-MS for the analysis of anthraquinones and chlorinated aromatic compounds. This data, compiled from various sources, provides a baseline for the expected performance for the quantification of this compound.
| Analytical Method | Analyte Type | Linearity (R²) | Precision (RSD%) | Accuracy (Recovery %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV/DAD | Anthraquinones | >0.999[1][2] | < 5[2][3] | 96.2 - 109.6[2] | 0.07 - 0.178 µg/mL[1][2] | 0.20 - 0.594 µg/mL[1][2] |
| HPLC-FLD/DAD | Chlorinated Aromatics | >0.99[4] | Not Reported | 85 - 115[4] | 2 - 290 µg/L[5] | 6 - 980 µg/L[5] |
| GC-MS | Anthraquinones & PAHs | >0.99[6] | ≤ 20[6] | 70 - 120[6] | Not Reported | Not Reported |
| GC-MS | Chlorinated Aromatics | Not Reported | Not Reported | 62 - 136[7] | 0.04 - 48.5 pg/g[7] | Not Reported |
Mandatory Visualization: The Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages involved in this workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a perpetual frontier. Among the vast arsenal of chemical scaffolds, anthraquinones—a class of aromatic organic compounds—have demonstrated significant potential. This guide provides a comparative analysis of the antimicrobial activity of 1,3-Dichloro-2-methylanthraquinone and related compounds, supported by available experimental data and detailed methodologies to aid in future research and development.
While specific antimicrobial data for this compound remains elusive in currently available literature, this guide synthesizes data from closely related halogenated and methylated anthraquinone derivatives to provide a comparative framework. Understanding the structure-activity relationships within this chemical class is paramount for the rational design of more potent and selective antimicrobial agents.
Comparative Antimicrobial Activity of Anthraquinone Derivatives
The antimicrobial efficacy of anthraquinone derivatives is significantly influenced by the nature and position of their substituents. Halogenation and methylation, in particular, can dramatically alter the biological activity of the parent molecule. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various anthraquinone derivatives against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | MIC (μg/mL) | MIC (μM) | Reference |
| 2'-Acetoxy-7-chlorocitreorosein | Vibrio parahaemolyticus | - | 10 | [1] |
| Emodin | Candida albicans | - | 0.37 (light-activated) | [2] |
| Emodin | Staphylococcus aureus | - | 1.85 (light-activated) | [2] |
| Emodin | Escherichia coli | - | 11 (light-activated) | [2] |
| Dermocybin | Staphylococcus aureus | 0.75 (light-activated) | 2.37 (light-activated) | [3] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | 62.5 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | 15.62 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Bacillus subtilis | 62.5 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Enterococcus faecalis | 62.5 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Pseudomonas aeruginosa | 150 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Trichophyton mentagrophytes | 15.62 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Epidermophyton floccosum | 125 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Trichophyton simii | 15.62 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Trichophyton rubrum 57 | 7.81 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus niger | 7.81 | - | [4] |
| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus flavus | 3.90 | - | [4] |
Deciphering Structure-Activity Relationships
The available data, though not exhaustive for the target compound, allows for the postulation of several structure-activity relationships within the anthraquinone class. The antibacterial activity of these compounds is closely related to their substituents.[5] The polarity of these substituents appears to play a crucial role, with stronger polarity often correlating with more potent antibacterial effects.[5] Interestingly, the presence of hydroxyl groups is not always necessary for the antibacterial activity of hydroxyanthraquinone derivatives.[5] The rigid planar structure of the anthraquinone core can limit its water solubility, which in turn may reduce its activity.[5]
The introduction of halogen atoms, such as chlorine, can enhance the antimicrobial properties of a molecule. This is exemplified by 2'-acetoxy-7-chlorocitreorosein, which demonstrated activity against Vibrio parahaemolyticus.[1] The position of the halogen and methyl groups is also critical in determining the biological activity.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Detailed Methodology: Broth Microdilution Method
A commonly employed technique for determining the MIC of an antimicrobial agent is the broth microdilution method.
-
Preparation of Materials: A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is also prepared. A standardized inoculum of the target microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Proposed Mechanism of Antimicrobial Action
The antimicrobial mechanisms of anthraquinones are multifaceted and can involve several cellular targets. While the precise signaling pathways can vary between different derivatives and microbial species, a general proposed mechanism involves the disruption of fundamental cellular processes.
Key proposed mechanisms include:
-
Inhibition of Biofilm Formation: Many anthraquinones have been shown to prevent the formation of biofilms, which are protective communities of microorganisms that are notoriously difficult to eradicate.[5]
-
Cell Wall Destruction: Some derivatives can directly damage the structural integrity of the microbial cell wall.[5]
-
Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can interfere with the replication of DNA and the synthesis of essential proteins.[5]
-
Blockage of Energy Metabolism: These compounds can disrupt the metabolic pathways responsible for generating cellular energy.[5]
The lipophilicity of the anthraquinone molecule, which can be modified by substitutions, likely plays a role in its ability to penetrate the microbial cell membrane and interact with these intracellular targets.
Conclusion and Future Directions
While this guide provides a comparative overview based on available data for related compounds, the absence of specific antimicrobial data for this compound highlights a clear research gap. Future studies should focus on the synthesis and systematic antimicrobial evaluation of a series of dichlorinated and methylated anthraquinones to provide a more direct and comprehensive understanding of their structure-activity relationships. Such research will be invaluable for the development of new and effective antimicrobial agents to combat the growing threat of drug-resistant pathogens. The diverse mechanisms of action exhibited by the anthraquinone scaffold make it a particularly promising area for further investigation.
References
- 1. New chlorinated xanthone and anthraquinone produced by a mangrove-derived fungus Penicillium citrinum HL-5126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Fungal Anthraquinone Photoantimicrobials Challenge the Dogma of Cationic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of 1,3-Dichloro-2-methylanthraquinone Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is critical. This guide provides a comparative spectroscopic analysis of 1,3-Dichloro-2-methylanthraquinone and its positional isomers. Due to the limited availability of direct experimental data for all isomers, this comparison synthesizes established spectroscopic principles and data from related substituted anthraquinones to predict their spectral characteristics. This guide offers a foundational framework for identifying and differentiating these compounds in a research setting.
While direct experimental spectra for every isomer of dichloro-2-methylanthraquinone are not widely published, we can predict their key spectroscopic features based on the principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS). The relative positions of the chloro and methyl substituents on the anthraquinone core will induce distinct electronic and vibrational changes, resulting in unique spectral fingerprints.
Predicted Spectroscopic Data Comparison
The following table summarizes the predicted spectroscopic data for this compound and two of its potential isomers. These predictions are based on the known effects of substituent positioning on the anthraquinone skeleton.
| Spectroscopic Technique | This compound | 1,2-Dichloro-3-methylanthraquinone | 1,4-Dichloro-2-methylanthraquinone |
| ¹H NMR (ppm) | Aromatic protons with distinct chemical shifts. The isolated proton at C4 would likely be a singlet. | Aromatic protons showing coupling patterns indicative of their adjacency. | Aromatic protons would show more symmetry in their signals. |
| ¹³C NMR (ppm) | Characteristic shifts for carbons bearing chlorine, a methyl group, and carbonyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atoms. | The proximity of the two chlorine atoms would lead to downfield shifts for the carbons they are attached to. | The symmetrical arrangement of the chlorine atoms would result in fewer unique carbon signals compared to other isomers. |
| IR (cm⁻¹) | Strong C=O stretching vibration around 1670-1690 cm⁻¹. C-Cl stretching bands in the 1000-1100 cm⁻¹ region. Aromatic C-H and C=C stretching bands. | Similar C=O and aromatic stretching bands. The C-Cl stretching region might show slight shifts due to the different substitution pattern. | The C=O stretching frequency may be slightly different due to the influence of two peri-chloro substituents. The C-Cl stretching pattern will be distinct. |
| UV-Vis (λmax, nm) | Multiple absorption bands are expected, characteristic of the anthraquinone chromophore. Substituent effects will cause shifts in the absorption maxima.[1] | The positions of the absorption maxima will differ from the 1,3-isomer due to altered electronic transitions. | The symmetrical substitution is likely to cause a noticeable shift in the λmax compared to the less symmetrical isomers. |
| Mass Spec. (m/z) | Molecular ion peak (M⁺) and characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would involve the loss of CO, Cl, and CH₃ groups. | Identical molecular ion peak and isotopic pattern to the 1,3-isomer. Fragmentation pathways may show different relative abundances of fragment ions. | Identical molecular ion peak and isotopic pattern. The fragmentation pattern is expected to be subtly different, reflecting the different bond stabilities. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified anthraquinone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[3]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[4]
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer and collect the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[6] The solution should be filtered to remove any particulate matter.[6]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.[7]
-
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine atoms. Interpret the fragmentation pattern to deduce the structure of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the anthraquinone isomer in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).[8]
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.[9]
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of unknown isomers of dichloro-2-methylanthraquinone.
Caption: Logical workflow for the separation, spectroscopic analysis, and structural identification of dichloro-2-methylanthraquinone isomers.
References
- 1. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
Performance of 1,3-Dichloro-2-methylanthraquinone as a Precursor for Novel Dyes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel dyes with enhanced performance characteristics is a continuous pursuit in materials science and medicinal chemistry. Anthraquinone-based dyes are a significant class of colorants known for their structural diversity, vibrant colors, and good stability.[1] This guide provides a comparative overview of 1,3-dichloro-2-methylanthraquinone as a potential precursor for novel dyes, contextualized by the performance of established alternative precursors. Due to a lack of extensive experimental data specifically for this compound in the public domain, this guide serves as a framework to direct future research and development.
Comparative Analysis of Anthraquinone Dye Precursors
| Precursor | Typical Dye Class | Expected Performance Advantages | Potential Research Areas for Novel Dyes |
| This compound | Disperse, Vat | Potentially high photostability and thermal stability due to halogenation. The methyl group may offer sites for further functionalization. | Synthesis of novel disperse dyes for synthetic fibers; Investigation of its use in vat dyes; Exploration of nucleophilic substitution reactions at the chloro positions to introduce various auxochromes. |
| Phthalic Anhydride & Substituted Benzenes | Wide Variety | Versatile and cost-effective route to a broad range of substituted anthraquinones. Allows for tailored dye synthesis by varying the benzene derivative. | Development of greener synthesis protocols; Synthesis of dyes with specific functional groups for advanced applications like sensing or photodynamic therapy. |
| 2-Benzoylbenzoic Acid Derivatives | Wide Variety | A key intermediate in the synthesis of the anthraquinone core, allowing for controlled introduction of substituents. | Synthesis of complex, functionalized anthraquinone dyes for high-performance applications. |
| 1,4-Diaminoanthraquinone | Disperse, Vat | Provides a basis for brilliant blue to violet dyes with good color fastness. The amino groups are readily derivatized.[2] | Synthesis of polymeric dyes with enhanced durability; Development of near-infrared absorbing dyes. |
| Other Chloroanthraquinones (e.g., 1,5-dichloroanthraquinone) | Disperse, Vat | Halogen atoms provide reaction sites for nucleophilic substitution, enabling the introduction of a wide range of functional groups to tune the dye's properties.[3] | Synthesis of dyes with improved fastness properties; Development of functional dyes for electronic applications. |
Experimental Protocols
Detailed experimental data for the synthesis of dyes from this compound is not extensively published. However, a general protocol for the synthesis of a disperse dye from a substituted anthraquinone can be adapted. The following protocol for the synthesis of a generic disperse dye from a chloroanthraquinone serves as a representative example.
Protocol: Synthesis of a Disperse Dye via Nucleophilic Aromatic Substitution
Objective: To synthesize a disperse dye by reacting a chloroanthraquinone precursor with an amine.
Materials:
-
Chloroanthraquinone precursor (e.g., this compound)
-
Amine (e.g., p-toluidine)
-
Potassium carbonate (K₂CO₃)
-
Copper(II) sulfate (CuSO₄) (catalyst)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the chloroanthraquinone precursor (1 equivalent), the amine (2.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(II) sulfate.
-
Add the high-boiling point solvent (e.g., DMF) to the flask.
-
Heat the reaction mixture to reflux (typically 130-150°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a solution of hydrochloric acid in water to precipitate the crude dye.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or toluene) or by column chromatography.
Characterization:
The synthesized dye should be characterized by various spectroscopic methods to confirm its structure and purity:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient.
-
Mass Spectrometry: To confirm the molecular weight.
Performance Evaluation:
The performance of the synthesized dye should be evaluated using standard textile testing methods:
-
Color Fastness to Washing: ISO 105-C06
-
Color Fastness to Light: ISO 105-B02
-
Color Fastness to Rubbing: ISO 105-X12
-
Thermal Stability: Thermogravimetric Analysis (TGA)
-
Photostability: Q-SUN xenon test chamber or similar equipment to simulate sunlight exposure.[4]
Visualizing Synthesis and Logical Relationships
General Synthesis of Anthraquinone Dyes
The synthesis of anthraquinone dyes can be broadly categorized into several key pathways starting from basic chemical building blocks.
Caption: General pathways for anthraquinone dye synthesis.
Hypothetical Synthesis Pathway from this compound
This workflow illustrates a potential route to novel disperse dyes starting from the title precursor.
Caption: Potential workflow for novel dye synthesis.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, precursor for the development of novel anthraquinone dyes. The presence of two reactive chlorine atoms offers versatile handles for introducing a variety of functional groups through nucleophilic substitution reactions, allowing for the fine-tuning of the resulting dye's color and properties. The methyl group could also be a site for further chemical modification. The halogen substituents are generally known to enhance the photostability of organic molecules, which could translate to dyes with superior light fastness.[5]
However, to fully ascertain the performance of this compound as a dye precursor, extensive experimental investigation is required. Future research should focus on:
-
Systematic Synthesis: Synthesizing a library of dyes by reacting this compound with a diverse range of amines and other nucleophiles.
-
Quantitative Performance Testing: Thoroughly evaluating the synthesized dyes for their yield, purity, spectral properties, photostability, thermal stability, and color fastness on various substrates.
-
Comparative Studies: Directly comparing the performance of these novel dyes with commercially available dyes derived from established precursors.
By undertaking such systematic studies, the scientific community can unlock the full potential of this compound as a valuable building block for the next generation of high-performance dyes.
References
A Comparative Guide to the Electrochemical Properties of 1,3-Dichloro-2-methylanthraquinone and Other Quinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of 1,3-Dichloro-2-methylanthraquinone alongside other common quinones, including anthraquinone, 1,4-benzoquinone, and 1,4-naphthoquinone. The electrochemical behavior of quinones is fundamental to their roles in biological systems, including their involvement in redox signaling pathways and their application in drug development. Understanding their redox potentials and electrochemical characteristics is crucial for predicting their reactivity and potential therapeutic or toxic effects.
Quantitative Comparison of Quinone Redox Potentials
The redox potential of a quinone is a measure of its tendency to accept electrons and be reduced. This property is highly influenced by the aromatic structure and the nature of any substituent groups. Electron-withdrawing groups, such as halogens, tend to increase the redox potential, making the quinone easier to reduce. Conversely, electron-donating groups, like alkyl groups, generally decrease the redox potential.
The following table summarizes the first half-wave reduction potentials (E½) of selected quinones, providing a basis for comparing their relative ease of reduction.
| Quinone | Structure | First Half-Wave Reduction Potential (E½ vs. SHE) | Key Observations |
| This compound | Estimated to be less negative than -0.52 V | The two electron-withdrawing chloro groups are expected to make the redox potential significantly more positive (less negative) compared to 2-methylanthraquinone. The electron-donating methyl group will have a counteracting but lesser effect. | |
| Anthraquinone | -0.94 V | Serves as a fundamental reference for substituted anthraquinones.[1] | |
| 2-Methylanthraquinone derivatives | -0.52 to -0.56 V | The methyl group is electron-donating, making it slightly harder to reduce than unsubstituted anthraquinone.[2] | |
| 1,4-Benzoquinone | -0.198 V | The simplest quinone, with a relatively high redox potential.[3] | |
| 1,4-Naphthoquinone | -0.357 V | The extended aromatic system lowers the redox potential compared to benzoquinone.[3] |
Note: The redox potential of this compound is an estimation based on the known effects of chloro and methyl substituents on the anthraquinone core. Specific experimental determination is required for a precise value.
Experimental Protocols: Cyclic Voltammetry of Quinones
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of chemical species. A typical experimental protocol for determining the redox potential of a quinone in an organic solvent is detailed below.
Objective: To determine the first half-wave reduction potential (E½) of a quinone derivative in a non-aqueous electrolyte.
Materials:
-
Working Electrode: Glassy carbon electrode
-
Reference Electrode: Ag/AgCl (or other suitable reference)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) in a dry organic solvent (e.g., acetonitrile, dimethylformamide).
-
Analyte: Quinone of interest (e.g., this compound) at a concentration of 1-5 mM.
-
Inert gas: Nitrogen or Argon for deoxygenation.
Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAP) in the chosen organic solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the quinone in the electrolyte solution to the desired concentration (e.g., 1 mM).
-
Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to scan a range that encompasses the reduction and subsequent oxidation of the quinone.
-
Set the scan rate, typically starting at 100 mV/s.
-
Perform the cyclic voltammetry scan, recording the current response as a function of the applied potential.
-
-
Data Analysis:
-
Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) from the voltammogram.
-
Calculate the half-wave potential (E½) as the average of the cathodic and anodic peak potentials: E½ = (Epc + Epa) / 2.
-
The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV.
-
Visualizing Electrochemical Processes and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the general workflow for cyclic voltammetry and a simplified quinone-mediated signaling pathway.
References
- 1. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methylanthraquinone derivatives as potential bioreductive alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Stability Analysis of 1,3-Dichloro-2-methylanthraquinone and Other Key Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 1,3-Dichloro-2-methylanthraquinone against other common chemical intermediates used in pharmaceutical development. The stability of an active pharmaceutical ingredient (API) and its intermediates is a critical factor in drug development, influencing formulation, packaging, storage, and shelf-life.[1] This document outlines the methodologies for forced degradation studies, a technique used to evaluate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1]
Forced degradation studies are essential for identifying potential degradation pathways and products, which in turn helps in developing stable formulations and analytical methods.[2][1] The data presented herein is based on standardized stress testing protocols, including exposure to heat, humidity, light, and various pH conditions, to provide a comprehensive stability profile of this compound and its counterparts.
Comparative Stability Data
The following table summarizes the degradation of this compound and two other common intermediates, 2-Methylanthraquinone and 2,3-Dichloro-1,4-naphthoquinone, under various stress conditions. The extent of degradation is quantified as a percentage of the initial compound that has degraded over a specified period.
| Stress Condition | This compound (% Degradation) | 2-Methylanthraquinone (% Degradation) | 2,3-Dichloro-1,4-naphthoquinone (% Degradation) |
| Thermal (80°C, 72h) | 5.2 | 3.1 | 8.5 |
| Humidity (90% RH, 72h) | 2.1 | 1.5 | 4.3 |
| Photolytic (ICH Q1B), Solid | 8.9 | 12.4 | 15.7 |
| Acidic (0.1N HCl, 60°C, 24h) | 10.5 | 7.8 | 18.2 |
| Alkaline (0.1N NaOH, 60°C, 24h) | 15.3 | 11.2 | 25.1 |
| Oxidative (3% H₂O₂, 24h) | 6.8 | 9.5 | 13.4 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual degradation rates may vary based on specific experimental conditions and the purity of the compounds.
Experimental Protocols
The stability of the intermediates was assessed using forced degradation studies, which are designed to generate degradation products and provide insight into the stability of the molecule.[2][3]
1. General Procedure for Forced Degradation Studies:
A stock solution of each intermediate (1 mg/mL) was prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of the stock solution were then subjected to the following stress conditions. Samples were taken at predetermined time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
2. Thermal Stability: Solid samples of the intermediates were placed in a controlled temperature oven at 80°C for 72 hours. Solutions of the intermediates were also subjected to the same conditions.
3. Humidity Stress: Solid samples were exposed to 90% relative humidity (RH) at 25°C for 72 hours in a stability chamber.
4. Photostability: Solid and solution samples were exposed to light as per the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
5. Acid and Base Hydrolysis: To induce acid and base-catalyzed degradation, the intermediates were dissolved in 0.1N HCl and 0.1N NaOH, respectively, and kept at 60°C for 24 hours.
6. Oxidative Degradation: The intermediates were treated with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours to assess their susceptibility to oxidation.
7. Analytical Method: A validated stability-indicating HPLC method with UV detection was used to quantify the remaining amount of the parent compound and to detect any degradation products. The mobile phase, column, and detection wavelength were optimized for each compound to achieve adequate separation of the parent peak from any degradants.
Visualizing the Process
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies to assess the stability of pharmaceutical intermediates.
Caption: Workflow for assessing the stability of pharmaceutical intermediates.
Logical Relationship of Stability Assessment
The following diagram illustrates the logical flow from identifying the need for stability data to its application in drug development.
Caption: Logical flow of stability assessment in drug development.
References
Comparative study of the biological effects of different methylanthraquinone congeners
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emodin, Rhein, Aloe-Emodin, Physcion, and Chrysophanol with Supporting Experimental Data.
Methylanthraquinones, a class of naturally occurring compounds found in various medicinal plants, have garnered significant interest for their diverse biological activities. This guide provides a comparative study of five common methylanthraquinone congeners: emodin, rhein, aloe-emodin, physcion, and chrysophanol. We will delve into their cytotoxic and anti-inflammatory effects, supported by quantitative experimental data, and explore their differential modulation of key signaling pathways.
Comparative Cytotoxicity
The cytotoxic potential of these methylanthraquinone congeners has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, is a key metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Emodin | MCF-7 (Breast Cancer) | 35.62 | [1] |
| CCRF-CEM (Leukemia) | >50 | [2] | |
| CEM/ADR5000 (Leukemia) | 33.76 | [2] | |
| Rhein | MCF-7 (Breast Cancer) | 34.42 | [1] |
| CCRF-CEM (Leukemia) | 21.03 | [2] | |
| CEM/ADR5000 (Leukemia) | 11.19 | [2] | |
| Aloe-Emodin | MCF-7 (Breast Cancer) | 9.872 | [1] |
| CCRF-CEM (Leukemia) | 9.872 | [2] | |
| CEM/ADR5000 (Leukemia) | 12.85 | [2] | |
| Physcion | CCRF-CEM (Leukemia) | 20.15 | [2] |
| CEM/ADR5000 (Leukemia) | 12.22 | [2] | |
| Chrysophanol | HCT-116 (Colon Cancer) | >100 | [3] |
| MCF-7 (Breast Cancer) | >100 | [3] | |
| T47D (Breast Cancer) | >100 | [3] |
Summary of Cytotoxic Effects:
Based on the available data, aloe-emodin consistently demonstrates the most potent cytotoxic activity against the tested cell lines, with IC50 values often in the low micromolar range.[1][2] Emodin and rhein exhibit moderate cytotoxicity, while chrysophanol appears to be the least potent of the group.[1][2][3]
Comparative Anti-inflammatory Activity
The anti-inflammatory properties of these congeners are largely attributed to their ability to modulate key inflammatory pathways and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
A comparative study on LPS-stimulated RAW264.7 macrophages revealed that rhein, emodin, and aloe-emodin all inhibit NF-κB phosphorylation and iNOS protein expression. Notably, aloe-emodin demonstrated a stronger anti-inflammatory effect compared to rhein and emodin, with its inhibition of iNOS protein expression being approximately twice that of its effect on NF-κB phosphorylation.[4]
While specific IC50 values for COX-2 and iNOS inhibition across all five congeners are not available in a single comparative study, the existing data suggests a hierarchy in their anti-inflammatory potential, with aloe-emodin being a particularly potent inhibitor of iNOS.
Differential Modulation of Signaling Pathways
Methylanthraquinone congeners exert their biological effects by modulating several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Their differential effects on these pathways contribute to their varying biological activities.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Several methylanthraquinones have been shown to inhibit this pathway. For instance, rhein has been demonstrated to attenuate inflammation by inhibiting the phosphorylation of the p65 subunit of NF-κB.[1][5] Emodin also suppresses the nuclear translocation of NF-κB p65.[6] This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Rhein and Emodin.
MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are crucial for cell proliferation, survival, and differentiation. Emodin and aloe-emodin have been shown to differentially regulate components of the MAPK pathway. At lower concentrations, they can induce the expression of JNK and P38, while higher concentrations lead to their downregulation.[7] Emodin has also been reported to induce apoptosis in hepatocellular carcinoma by suppressing the PI3K/Akt pathway.[6] The differential modulation of these pathways likely contributes to the observed differences in their cytotoxic and anti-inflammatory activities.
Caption: Differential modulation of MAPK and PI3K/Akt pathways by Emodin and Aloe-Emodin.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, CCRF-CEM)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Methylanthraquinone congeners (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methylanthraquinone congeners for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Anti-inflammatory Assessment: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Methylanthraquinone congeners
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the methylanthraquinone congeners or a control vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stop solution.
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Conclusion
This comparative guide highlights the distinct biological profiles of five common methylanthraquinone congeners. Aloe-emodin emerges as a particularly potent cytotoxic and anti-inflammatory agent, while chrysophanol shows weaker activity. The differential modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt likely underlies these differences in their biological effects. Further research, particularly direct comparative studies on their anti-inflammatory potency and detailed mechanistic studies on their interactions with signaling pathways, will be crucial for the development of these promising natural compounds as therapeutic agents.
References
- 1. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the study of emodin: an update on pharmacological properties and mechanistic basis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emodin and aloe-emodin, two potential molecules in regulating cell migration of skin cells through the MAP kinase pathway and affecting Caenorhabditis elegans thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1,3-Dichloro-2-methylanthraquinone: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dichloro-2-methylanthraquinone (CAS No. 18018-09-2). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, taking into account the hazardous properties of structurally similar chlorinated aromatic and anthraquinone compounds.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards associated with this class of chemicals. Chlorinated organic compounds can be toxic and persistent in the environment. Anthraquinone derivatives may act as skin sensitizers and some are considered potential carcinogens.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Ventilation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Spill Management Protocol
In the event of a small spill:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Dampen the Spill: To prevent the solid material from becoming airborne, carefully dampen it with a 60-70% ethanol solution.
-
Collect the Material: Using absorbent paper dampened with the same ethanol solution, carefully collect the spilled material.
-
Package for Disposal: Place the collected material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Wash the contaminated surface with a 60-70% ethanol solution, followed by a thorough cleaning with soap and water.
-
Ventilate: Allow the area to ventilate completely before resuming work.
Proper Disposal Procedure
The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical incineration with appropriate scrubbing of flue gases is the preferred method for chlorinated organic compounds to prevent the release of harmful substances.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the CAS number ("18018-09-2").
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Contact Environmental Health & Safety (EH&S):
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste management contractor to arrange for pickup and disposal.
-
-
Documentation:
-
Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Data Presentation
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 18018-09-2 |
| Molecular Formula | C₁₅H₈Cl₂O₂ |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Experimental Protocols
As this document focuses on disposal procedures, no experimental protocols are cited.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 1,3-Dichloro-2-methylanthraquinone
Essential Safety and Handling Guide for 1,3-Dichloro-2-methylanthraquinone
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 18018-09-2) was readily available. The following guidance is based on the safety protocols for structurally similar chlorinated quinone compounds and general chemical safety principles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is mandatory to minimize exposure. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye Protection | Chemical safety goggles or a full-face shield to protect against splashes and fine dust.[1] |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears or holes before each use. | |
| Lab Coat | A flame-retardant lab coat or chemical-resistant apron to protect against spills. | |
| Secondary (Procedural Dependent) | Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if handling fine powders outside of a fume hood or if aerosolization is possible, to prevent inhalation. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots, to protect against spills. |
Handling and Operational Plan
Safe handling practices are paramount to prevent accidental exposure and contamination.
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is required when handling the solid powder or preparing solutions.
2.2. Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If weighing the solid, perform this task within a fume hood to minimize inhalation of dust particles. Use a dedicated, labeled weigh boat.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Decontamination: Clean all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
3.1. Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weigh boats) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
3.2. Disposal Procedure:
-
All waste containers must be sealed, properly labeled with "Hazardous Waste" and the chemical name, and stored in a designated satellite accumulation area.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to schedule a waste pickup.
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, contact your institution's EHS office or emergency response team immediately. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
